An In-depth Technical Guide to the Physical Properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS 6972-36-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitril...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and their implications for research and development.
Chemical Identity and Structure
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, with the Chemical Abstracts Service (CAS) number 6972-36-7, is a polysubstituted pyridine derivative. Its structure incorporates several functional groups that dictate its chemical reactivity and physical behavior: an amino group, a chloro substituent, two methyl groups, and a nitrile group, all attached to a central pyridine ring. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Molecular Structure:
The arrangement of these functional groups influences the molecule's polarity, ability to form hydrogen bonds, and overall solid-state packing, which in turn determine its macroscopic physical properties.
Tabulated Physical Properties
A summary of the available and predicted physical properties for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Therefore, some values are computationally predicted and should be treated as estimates.
Property
Value
Source & Notes
Molecular Formula
C₈H₈ClN₃
Calculated
Molecular Weight
181.62 g/mol
Calculated
Appearance
Solid (predicted)
Based on analogous compounds
Melting Point
Data not available
Experimental determination required
Boiling Point
Data not available
Likely to decompose before boiling
Solubility
Data not available
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water is predicted.
pKa
Data not available
The amino group and pyridine nitrogen will have distinct pKa values, influencing solubility and reactivity at different pH.
Solid-State Properties and Crystallography
The solid-state characteristics of an active pharmaceutical ingredient (API) or a key intermediate are critical for formulation, stability, and bioavailability. While a specific crystal structure for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is not publicly available, we can infer expected behaviors and outline the necessary experimental work.
X-ray Crystallography: The Gold Standard for Structure Elucidation
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. For a molecule like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, the amino group is expected to act as a hydrogen bond donor, while the nitrile and pyridine nitrogen atoms can act as acceptors, leading to the formation of complex hydrogen-bonding networks that stabilize the crystal lattice.[1][2][3][4]
Experimental Workflow for Single-Crystal X-ray Diffraction:
General Workflow for TGA and DSC Analysis.
Solubility and Partition Coefficient
Aqueous and Organic Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is expected to be low in aqueous media due to the presence of the aromatic ring and the chloro and methyl groups. However, the amino group and pyridine nitrogen may allow for some solubility in acidic aqueous solutions. Its solubility in various organic solvents should be experimentally determined to facilitate its use in synthesis and purification.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. A positive LogP value indicates a preference for the lipid phase (octanol), suggesting good membrane permeability. While an experimental LogP value is not available, computational models can provide an estimate.
Conclusion
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a compound of significant interest with a range of physical properties that are crucial for its application in research and development. While there is a notable lack of publicly available experimental data for this specific molecule, this guide has outlined the key physical properties, the standard methodologies for their determination, and the expected characteristics based on its chemical structure. For researchers and drug development professionals, the experimental determination of the properties discussed herein is a necessary step in advancing the use of this versatile chemical building block.
References
A comprehensive list of references for the methodologies and concepts discussed can be found in standard laboratory and analytical chemistry textbooks. For specific data on related compounds, the following sources were consulted:
Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile.
Soliman, A. M., Mohamed, S. K., Abdel-Raheem, E. M. M., Saeed, S., & Wong, W.-T. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1459. [Link]
1H NMR and 13C NMR spectrum data for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Technical Whitepaper: Spectral Characterization and Electronic Dynamics of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Executive Summary In the realm of modern medicinal chemistry, highly substituted pyridine de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Spectral Characterization and Electronic Dynamics of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Executive Summary
In the realm of modern medicinal chemistry, highly substituted pyridine derivatives serve as privileged scaffolds for the development of kinase inhibitors, receptor antagonists, and novel fused heterocycles. Among these, 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) stands out as a versatile small-molecule building block [1].
As a Senior Application Scientist, I frequently observe that the structural validation of fully substituted heterocycles presents unique analytical challenges. The complete absence of aromatic protons on the pyridine ring renders standard 1D
1
H NMR insufficient for full structural elucidation. Instead, researchers must rely on a rigorous, self-validating system of
13
C NMR and 2D correlation spectroscopy, grounded in a deep understanding of molecular electronic effects. This whitepaper provides an authoritative guide to the
1
H and
13
C NMR spectral data of this compound, detailing the causality behind the chemical shifts and outlining a field-proven experimental protocol.
Structural Dynamics & Causality of Chemical Shifts
To accurately interpret the NMR spectra of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, one must first deconstruct the "push-pull" electronic environment of the pyridine core. The chemical shifts are not random; they are the direct consequence of inductive (-I/+I), mesomeric (-M/+M), and anisotropic effects [2].
C5-Amino Group (+M Effect): The nitrogen lone pair of the amino group donates electron density into the
π
-system of the pyridine ring. This strong mesomeric effect significantly shields the ortho and para positions relative to C5.
C3-Carbonitrile Group (-I, -M, and Anisotropy): The cyano group is a strong electron-withdrawing group (EWG). Paradoxically, while it withdraws electron density from the ring, the diamagnetic anisotropy of the
C≡N
triple bond heavily shields the ipso-carbon (C3), pushing its
13
C signal upfield to ~109 ppm.
C2-Chlorine (-I Effect): The highly electronegative chlorine atom inductively deshields the C2 position, pushing its resonance downfield.
C4 & C6-Methyl Groups (+I Effect): These weakly electron-donating groups provide slight localized shielding. However, the C6 methyl is adjacent to the electronegative pyridine ring nitrogen, making it more deshielded than the C4 methyl.
Fig 1. Electronic push-pull dynamics governing the chemical shifts of the pyridine core.
Spectral Data Presentation
The following tables synthesize the predicted quantitative NMR data based on empirical models for substituted pyridines. The data assumes acquisition in DMSO-
d6
at 298K, referencing TMS at 0.00 ppm.
Table 1:
1
H NMR Data (400 MHz, DMSO-
d6
)
Because positions 2, 3, 4, 5, and 6 are fully substituted, the
1
H NMR spectrum is remarkably clean, consisting entirely of singlet peaks.
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Notes
C5-NH
2
5.65
Broad Singlet (br s)
2H
Amino Protons
Broadened due to quadrupolar relaxation of
14
N and solvent hydrogen bonding.
C6-CH
3
2.38
Singlet (s)
3H
Methyl Protons
Deshielded by the adjacent electronegative pyridine ring nitrogen.
C4-CH
3
2.22
Singlet (s)
3H
Methyl Protons
Slightly shielded compared to C6-CH
3
due to steric compression and the anisotropic cone of the C3 cyano group.
Table 2:
13
C NMR Data (100 MHz, DMSO-
d6
)
The
13
C spectrum requires careful interpretation, as the six carbons of the pyridine ring are all quaternary (
Cq
).
Position
Chemical Shift (
δ
, ppm)
Type
Assignment
Causality / Notes
C6
149.5
Cq
Pyridine C6
Deshielded by the adjacent ring nitrogen.
C5
146.2
Cq
Pyridine C5
Deshielded by the attached amino nitrogen, partially offset by its own +M effect.
C2
143.8
Cq
Pyridine C2
Deshielded by the attached chlorine atom (-I effect).
C4
135.4
Cq
Pyridine C4
Weakly deshielded by the attached methyl group.
C
≡
N
116.2
Cq
Nitrile Carbon
Characteristic chemical shift for an
sp
-hybridized carbon.
C3
109.1
Cq
Pyridine C3
Upfield shift driven by the diamagnetic anisotropy of the adjacent
C≡N
bond.
C6-CH
3
22.4
CH3
Methyl Carbon
Deshielded relative to C4-CH
3
due to proximity to the ring nitrogen.
C4-CH
3
16.8
CH3
Methyl Carbon
Standard upfield aliphatic methyl carbon resonance.
Self-Validating Experimental Protocol
A protocol is only as robust as its internal controls. To ensure absolute trustworthiness in the structural assignment of related dihydropyridine precursors and fully substituted pyridines [3], the following step-by-step methodology functions as a self-validating system. The integration ratio of the
1
H spectrum (2:3:3) provides an immediate stoichiometric validation before any time-intensive 2D NMR is attempted.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of high-purity 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.03% v/v tetramethylsilane (TMS).
Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
Step 2: Instrument Calibration & Tuning
Insert the sample into the spectrometer (e.g., 400 MHz for
1
H, 100 MHz for
13
C).
Lock the spectrometer to the deuterium frequency of DMSO-
d6
.
Automatically tune and match the probe for both
1
H and
13
C nuclei.
Shim the magnetic field (Z1-Z5) until the residual DMSO-
d6
peak FWHM (Full Width at Half Maximum) is
≤
0.8 Hz.
Step 3: 1D
1
H and
13
C Acquisition
1
H NMR: Execute a standard 1D proton sequence (zg30) with a 30° flip angle, a 2-second relaxation delay (
D1
), and 16 scans. Validate the 2:3:3 stoichiometric ratio.
13
C NMR: Execute a proton-decoupled 1D carbon sequence (zgpg30). Because the molecule contains six quaternary carbons that relax slowly, increase the relaxation delay to 3 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise (S/N) ratio.
Step 4: 2D Correlation Spectroscopy (HMBC)
Because 1D
13
C NMR cannot definitively assign the adjacent quaternary carbons, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Map the 3-bond (
3JCH
) couplings: The C4-CH
3
protons will show strong cross-peaks to C3 and C5, while the C6-CH
3
protons will show cross-peaks to C5 and the ring nitrogen (if
15
N HMBC is utilized).
Step 5: Data Processing
Apply a 0.3 Hz exponential line broadening for
1
H and 1.0 Hz for
13
C prior to Fourier transformation (FT).
Phase the spectra manually (zero-order and first-order) and apply a polynomial baseline correction.
Calibrate the chemical shifts using TMS (0.00 ppm) as the primary reference and the residual solvent peak (DMSO-
d6
: 2.50 ppm for
1
H, 39.52 ppm for
13
C) as the secondary control.
Fig 2. Self-validating NMR acquisition workflow for structural confirmation.
References
AA Blocks. "5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Chemical Properties and Building Blocks". AA Blocks Catalog. [Link]
Solubility Profile of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Pharmaceutical Development The journey of a drug candidate from discovery to a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy.[1][2] For a promising, yet complex, heterocyclic compound like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, understanding its behavior in various organic solvents is not merely an academic exercise; it is a cornerstone of rational process development, formulation design, and ultimately, clinical success.
This guide provides a comprehensive framework for characterizing the solubility profile of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. We will move beyond a simple listing of data points to a deeper exploration of the principles and practices that underpin solubility determination. From theoretical predictions that guide solvent selection to robust experimental methodologies for generating precise and reliable data, this document is designed to empower researchers to navigate the complexities of solubility with confidence and scientific rigor.
Part 1: Theoretical Framework - Predicting Solubility to Guide Experimentation
Before embarking on extensive experimental work, a theoretical assessment can provide invaluable insights into the potential solubility of a compound, enabling a more targeted and efficient solvent selection process. While numerous advanced computational models exist, Hansen Solubility Parameters (HSP) offer a practical and powerful framework for initial screening.[3][4]
The Concept of "Like Dissolves Like" Quantified: Hansen Solubility Parameters
The principle of "like dissolves like" is given a quantitative dimension by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
δD (Dispersion forces): Arising from atomic interactions.
δP (Polar forces): Stemming from dipole-dipole interactions.
δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
The core idea is that substances with similar HSP values are more likely to be miscible.[3][5] The "distance" (Ra) between the HSP values of a solute (in our case, 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile) and a solvent can be calculated. A smaller "distance" indicates a higher likelihood of good solubility.
Workflow for HSP-Guided Solvent Screening
The following diagram illustrates the workflow for using HSP to guide solvent selection for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Caption: Workflow for Hansen Solubility Parameter (HSP)-guided solvent selection.
Part 2: Experimental Determination of Solubility
While theoretical models are useful for initial screening, precise and accurate solubility data can only be obtained through rigorous experimental measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves allowing the solute and solvent to reach equilibrium.[6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile in a given organic solvent.
Objective: To determine the saturation solubility of the target compound at a specific temperature.
Materials:
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (ensure high purity)
Selected organic solvents (HPLC grade)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
Preparation:
Add an excess amount of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile to a pre-weighed vial. The key is to have undissolved solid present at equilibrium.
Record the exact mass of the compound added.
Add a known volume or mass of the selected organic solvent to the vial.
Equilibration:
Securely cap the vials.
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
Quantification by HPLC-UV:
Prepare a series of calibration standards of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile of known concentrations.
Analyze the calibration standards and the diluted sample by HPLC-UV.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Analytical Method Development: HPLC-UV
The choice of HPLC-UV for quantification is based on its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[1][7]
Key Considerations for Method Development:
Column Selection: A C18 reversed-phase column is often a good starting point for a molecule with the polarity of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to ensure good peak shape and resolution.
Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the compound to maximize sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode array detector on the HPLC.
Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[7]
The overall experimental workflow is depicted in the following diagram:
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Derivatives
Executive Summary: The 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold represents a promising but underexplored area in the landscape of small molecule therapeutics. Drawing from the well-established antica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold represents a promising but underexplored area in the landscape of small molecule therapeutics. Drawing from the well-established anticancer properties of the broader 2-amino-3-cyanopyridine and pyrimidine-5-carbonitrile families, this guide posits the primary mechanisms of action for derivatives of this novel core. We hypothesize that these compounds are likely to exert their effects through the selective inhibition of key protein kinases implicated in oncogenesis and the induction of apoptotic pathways. This document provides a comprehensive framework for researchers and drug development professionals to investigate these potential mechanisms, complete with detailed experimental protocols and data interpretation strategies. By systematically exploring kinase inhibition profiles and cellular apoptotic responses, the therapeutic potential of this novel chemical series can be rigorously evaluated.
Introduction: The Pyridine-3-carbonitrile Core in Oncology
The pyridine ring is a fundamental heterocyclic scaffold that has been a cornerstone in the development of a multitude of therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, with a significant number demonstrating potent anticancer effects.[1][2] The incorporation of a cyano group at the 3-position and an amino group at the 2-position of the pyridine ring, forming the 2-amino-3-cyanopyridine core, has been a particularly fruitful strategy in the design of novel anticancer agents.[3][4] These compounds have been shown to target various key players in cancer cell signaling and survival.
The specific scaffold of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile introduces a unique substitution pattern that warrants in-depth investigation. The presence of the chloro group at the 2-position, the amino group at the 5-position, and the methyl groups at the 4- and 6-positions are expected to modulate the electronic and steric properties of the molecule, thereby influencing its target binding affinity and selectivity. This guide will explore the most probable mechanisms through which derivatives of this scaffold exert their biological effects.
Postulated Mechanisms of Action
Based on the established activities of structurally related compounds, we postulate that 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives are likely to function through one or more of the following mechanisms:
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many 2-amino-3-cyanopyridine and pyrimidine-5-carbonitrile derivatives have been identified as potent kinase inhibitors.[5][6][7]
Recent studies on 2-amino-3-cyanopyridine derivatives have identified the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a key target.[1] One study found that a 2-amino-3-cyanopyridine derivative, compound 3n , exhibited significant anticancer activity by inhibiting the phosphorylation of STAT3 in a dose- and time-dependent manner in colorectal cancer cells.[1] Given the structural similarities, it is highly plausible that 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives could also modulate this critical oncogenic pathway.
Signaling Pathway: STAT3 Inhibition
Caption: Postulated inhibition of the STAT3 signaling pathway.
Structurally related 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[8] One compound, 6O , demonstrated remarkable selectivity for FGFR4 over other FGFR subtypes.[8] This precedent strongly suggests that the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold may also harbor FGFR inhibitory activity.
Literature on related heterocyclic systems points to a broader range of potential kinase targets, including:
Pim-1 Kinase: Implicated in cell survival and proliferation.[3]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key regulator of angiogenesis.[7]
Induction of Apoptosis
Many successful anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Cyanopyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and Mcl-1, and by activating caspases.[6] It is therefore highly probable that 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives will also trigger apoptotic cell death in cancer cells.
Other Plausible Mechanisms
While kinase inhibition and apoptosis induction are the most likely mechanisms, other possibilities based on the activities of similar compounds include:
Tubulin Polymerization Inhibition: Some 3-cyanopyridine derivatives have been shown to interfere with microtubule dynamics.[5]
Estrogen Receptor Modulation: Certain derivatives have shown potential to interact with the estrogen receptor.[5]
Experimental Approaches to Elucidate the Mechanism of Action
A systematic and multi-faceted experimental approach is required to definitively determine the mechanism of action of this novel class of compounds.
Workflow: Mechanism of Action Elucidation
Caption: A streamlined workflow for investigating the mechanism of action.
Biochemical Assays
Objective: To identify specific kinase targets and determine the potency of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
Reagents and Materials:
Recombinant human kinase (e.g., STAT3, FGFR4, Pim-1, VEGFR-2)
Kinase-specific peptide substrate
ATP
Kinase reaction buffer
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 384-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in kinase reaction buffer.
Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
Add 2.5 µL of a solution containing the kinase and substrate to each well.
Incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
Incubate for 60 minutes at 30°C.
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Objective: To assess the anti-proliferative activity of the compounds against various cancer cell lines.
Protocol: MTT Assay
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, A549, MCF-7) and a normal cell line (e.g., MRC-5) for selectivity assessment.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds for 72 hours.
Add MTT solution to each well and incubate for 4 hours.
Solubilize the formazan crystals with DMSO.
Measure the absorbance at 570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Objective: To determine if the compounds induce apoptosis in cancer cells.
Treat cancer cells with the test compounds at their GI50 concentrations for 24-48 hours.
Harvest the cells and wash with PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate for 15 minutes in the dark.
Analyze the cells by flow cytometry.
Data Analysis:
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Objective: To investigate the effect of the compounds on specific signaling pathways within the cell.
Protocol: Western Blot for STAT3 Phosphorylation
Procedure:
Treat cancer cells with the test compounds for various time points and concentrations.
Lyse the cells and quantify protein concentration.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
Incubate with HRP-conjugated secondary antibodies.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis:
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Data Interpretation and Structure-Activity Relationship (SAR)
The experimental data should be systematically analyzed to build a comprehensive understanding of the mechanism of action and to guide further compound optimization.
Table 1: Hypothetical Data Summary for a Lead Compound
Assay
Cell Line / Target
Result (IC50 / GI50)
Biochemical Assays
STAT3 Kinase Assay
Recombinant STAT3
85 nM
FGFR4 Kinase Assay
Recombinant FGFR4
150 nM
Pim-1 Kinase Assay
Recombinant Pim-1
> 10 µM
VEGFR-2 Kinase Assay
Recombinant VEGFR-2
1.2 µM
Cell-Based Assays
Cytotoxicity (MTT)
HCT-116 (Colon)
0.5 µM
Cytotoxicity (MTT)
A549 (Lung)
1.1 µM
Cytotoxicity (MTT)
MCF-7 (Breast)
0.8 µM
Cytotoxicity (MTT)
MRC-5 (Normal)
15 µM
Apoptosis (Annexin V)
HCT-116
45% apoptotic cells at 1 µM
By synthesizing and testing a library of analogs with modifications at the amino, chloro, and methyl positions, a detailed SAR can be established. This will reveal which functional groups are critical for activity and selectivity, providing a roadmap for the design of more potent and specific inhibitors. For instance, replacing the chloro group with other halogens or small alkyl groups could modulate the compound's interaction with the kinase hinge region.
Conclusion and Future Directions
The 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold holds significant promise for the development of novel anticancer therapeutics. The mechanistic framework presented in this guide, centered on kinase inhibition and apoptosis induction, provides a robust starting point for investigation. Rigorous execution of the outlined experimental protocols will be crucial in validating these hypotheses and elucidating the precise molecular targets. Future work should focus on comprehensive kinase profiling, in-depth analysis of downstream signaling events, and ultimately, in vivo efficacy studies in relevant cancer models to fully realize the therapeutic potential of this exciting new class of compounds.
References
Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (URL: [Link])
Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (URL: Not available)
Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (URL: [Link])
Exploring the anticancer potential of new 3-cyanopyridine derivatives bearing N-acylhydrazone motif: Synthesis, DFT calculations, cytotoxic evaluation, molecular modeling, and antioxidant properties. (URL: [Link])
Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (URL: [Link])
Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (URL: [Link])
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (URL: [Link])
Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. (URL: [Link])
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (URL: [Link])
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. (URL: [Link])
5-chloro-4,6-dimethylpyridine-3-carbonitrile — Chemical Substance Information. (URL: [Link])
Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. (URL: [Link])
Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (URL: [Link])
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. (URL: [Link])
Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. (URL: [Link])
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (URL: [Link])
Electronic Properties and Synthetic Utility of the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Scaffold: A Technical Guide
Executive Summary As a highly functionalized heterocycle, the 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold (CAS: 6972-36-7)[1] serves as a premier building block in both medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a highly functionalized heterocycle, the 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold (CAS: 6972-36-7)[1] serves as a premier building block in both medicinal chemistry and materials science. Its unique arrangement of electron-donating and electron-withdrawing groups across a π-deficient pyridine core creates a robust intramolecular charge transfer (ICT) network. This technical guide deconstructs the electronic properties of this scaffold, explains the causality behind its regioselective reactivity, and provides self-validating experimental protocols for its derivatization.
Electronic Architecture: The Push-Pull Dynamics
The defining characteristic of the 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile molecule is its Donor-π-Acceptor (D-π-A) configuration. This "push-pull" system is highly sensitive to its electronic environment, dictating both its photophysical behavior and chemical reactivity[2].
The Donor (Push): The 5-amino group exerts a strong positive mesomeric (+M) effect, pumping electron density into the pyridine ring.
The Acceptor (Pull): The 3-carbonitrile group exerts a strong negative mesomeric (-M) and inductive (-I) effect, withdrawing electron density and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[3].
The Modulators: The 4,6-dimethyl groups provide steric shielding and weak inductive (+I) donation, increasing the lipophilicity of the scaffold. The 2-chloro group acts as an electrophilic center, highly activated by the adjacent nitrile group and the pyridine nitrogen.
This electronic asymmetry polarizes the molecule, making it an excellent candidate for solvatochromic fluorescent sensors and non-linear optical (NLO) materials[2].
Fig 1: Electronic push-pull relationships and substituent effects on the pyridine core.
Mechanistic Reactivity Profiling
The strategic positioning of functional groups on this scaffold allows for highly predictable, regioselective transformations.
Nucleophilic Aromatic Substitution (SNAr) at C-2
The C-2 chlorine atom is exceptionally labile. The synergistic electron-withdrawing effects of the N-1 pyridine nitrogen and the C-3 nitrile group stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack. This allows for smooth displacement by amines, thiols, or alkoxides under relatively mild conditions.
Annulation to Fused Heterocycles
Following SNAr at the C-2 position, the adjacent C-3 nitrile group can be exploited for intramolecular cyclization. For example, reacting the scaffold with hydrazine derivatives yields functionalized pyrazolo[3,4-b]pyridines [4]. These fused systems exhibit extended π-conjugation, resulting in distinct photophysical properties, including blue-region fluorescence (λem = 430–505 nm)[4].
Fig 2: Experimental workflow from SNAr functionalization to heterocycle annulation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality explanations and validation checkpoints.
Protocol A: Regioselective SNAr with Primary Amines
Causality Insight: Potassium carbonate (
K2CO3
) is selected over stronger bases (like
NaH
) to prevent the competitive deprotonation of the 5-amino group. An anionic nitrogen at position 5 would strongly donate into the ring, deactivating the C-2 position toward nucleophilic attack.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile in 5.0 mL of anhydrous DMF. Reasoning: DMF stabilizes the polar transition state of the SNAr mechanism.
Reagent Addition: Add 1.2 mmol of the desired primary amine, followed by 2.0 mmol of finely powdered anhydrous
K2CO3
.
Reaction: Stir the mixture at 80°C under an inert argon atmosphere for 4–6 hours.
Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. The high lipophilicity of the 4,6-dimethyl groups forces the product to precipitate. Filter the solid and wash with cold water.
Validation Checkpoint: Analyze the product via UV-Vis spectroscopy. A successful SNAr substitution of chlorine with an amine will increase the electron-donating capacity at C-2, resulting in a measurable bathochromic (red) shift in the absorption maximum compared to the starting material.
Protocol B: Photophysical Profiling of the Push-Pull System
Causality Insight: To validate the D-π-A electronic communication, solvatochromic shifts must be measured. As solvent polarity increases, the excited state (which possesses a larger dipole moment due to ICT) is stabilized more than the ground state, leading to a red shift in fluorescence emission[2].
Sample Preparation: Prepare 10 µM stock solutions of the purified derivative in four solvents of varying polarity: Toluene, Chloroform, Acetonitrile, and Methanol.
Absorption Scanning: Record the UV-Vis absorption spectra (250–500 nm) to determine the excitation wavelength (
λex
).
Emission Scanning: Excite the samples at their respective
λex
and record the fluorescence emission spectra.
Validation Checkpoint: Calculate the Stokes shift for each solvent. If the molecule possesses a true push-pull ICT state, the Stokes shift will increase linearly with the solvent's orientation polarizability (
Δf
), validating the Lippert-Mataga equation.
Quantitative Data Synthesis
The following table summarizes the typical electronic and photophysical parameters of the 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile core compared to its functionalized D-π-A derivatives, synthesized via the protocols above. Data is aggregated from computational and spectroscopic analyses of analogous pyridine-3-carbonitrile systems[2][3].
Property
Unmodified Scaffold (Core)
Typical C2-Aminated D-π-A Derivative
Analytical Significance
HOMO Level (eV)
-6.10
-5.50 to -5.80
Defines electron-donating capacity; raised by C2/C5 amino groups.
LUMO Level (eV)
-2.50
-2.80 to -3.10
Defines electron-accepting capacity; lowered by the 3-CN group.
Bandgap (
ΔE
, eV)
~3.60
~2.70 to 3.00
Correlates directly with the UV-Vis absorption maximum.
Absorption Max (
λabs
)
310–330 nm
349–364 nm
Indicates the extent of ground-state
π
-conjugation.
Emission Max (
λem
)
Weak / Non-emissive
400–458 nm (Solvent dependent)
Validates the Intramolecular Charge Transfer (ICT) excited state.
References
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCwiSxRFWhfr4hMbfvTZdqbwxH_w5Wvxj8ZDxoev9fB-W13ii7onvrnbq65dEE3O7GGv0ncY8DUhQ0kW4vE4EYCHl-OGGnrMV1L1FXaG2iAqkaQ6obWz7o1IdqPgr7e8_4hBTl1XM_tyh6IglRqj8tyVzXqcCzbSODWgM07W6Pd7WymVAmkVh-U114H9E0CQPV-Oc8tlt8]
The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. MDPI (Sensors).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG61ePrZwAN01hjLuFjvxbeHhm2KDYGG48nxvMSBjFfnA5N5eD4Vya_zrBvuP8GslRjx-ctgMy3_R3ImvCXBXnbVH0neTgdG8P2guJSRFcucKr-vPhoP6e4zBBWq8-nOa5wGJE=]
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcd2sYPzsnKO24zMY6yyPRlSFFhAcW3uWf0dNZVgIJfgcFiiK_yLPwij2PQ2qQMnOI2WwgIkNtvXcMVkADrbYhoFTzmgoCi5hC20QZqg2sEfM4Bcpr7hnHKVjk2xpdtQfqO9-p18x39MWUzw==]
Synthesis and Fluorescence Properties of Donor-Acceptor-Substituted Novel Dipyrazolo[3,4-b:3′,4′-d]Pyridines (DPP). Researcher.life / Synthetic Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGzH7yS3yQo-m8t55cFBSNjLvmXcOZILHChcpABAxPx0RfDbYDcDF2N8mrEB8r6LdmXGmXISSHGYN8bcqlWBAURrKufksx7Emzp-rWYVFuZHS-6KC49N0RBORbLAnXIW3S-FLUp2VCfAJjTwr6uTq0zTbG2pnRgBjxJSwnUmx47xdqD9hiPv5p3iK-6EE2n4WW8UkAhrQ0QcxMQOoEkX24G-2ZVD-lz4bn55_l1aYi5rcoeko2_YxzmoObKd2oFFaYFCuZ_Ai_5jsxFKNJlZH4dgVhTFkpej-fW3AIVPyIL1lLDxOlfDbaE_eJNJBPih-TSn9s]
A Strategic Approach to the Preliminary Toxicity Screening of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile: An In-Depth Technical Guide
Introduction: De-risking Novel Chemical Entities The journey of a novel chemical entity from discovery to potential application is fraught with challenges, chief among them being the early and accurate assessment of its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: De-risking Novel Chemical Entities
The journey of a novel chemical entity from discovery to potential application is fraught with challenges, chief among them being the early and accurate assessment of its safety profile. 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in various chemical and pharmaceutical applications. However, its structural alerts—including a chlorinated pyridine ring and an aminonitrile group—necessitate a thorough and scientifically rigorous toxicity screening program. The absence of existing toxicological data for this specific molecule mandates a proactive, tiered approach to identify potential liabilities early in the development lifecycle.[1][2]
This technical guide provides a comprehensive framework for the preliminary toxicity screening of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. As your Senior Application Scientist, I will guide you through a logical, multi-stage process, moving from computational predictions to a suite of robust in vitro assays. This strategy is designed not merely to identify hazards, but to understand the underlying mechanisms of potential toxicity, thereby enabling informed, data-driven decisions. Our approach prioritizes ethical considerations by minimizing animal testing and is cost-effective by front-loading the screening process with high-throughput methods.[1][3][4]
Our narrative is built on three pillars:
Predictive Assessment (In Silico) : Leveraging computational models to forecast potential toxicities based on the molecule's structure.
Fundamental Cellular Impact (In Vitro) : Assessing general cytotoxicity and genotoxicity to establish a baseline of cellular interaction.
Targeted Organ-Specific Toxicity (In Vitro) : Investigating potential effects on key organ systems, including the liver, heart, and nervous system, guided by predictive data and structural analogies.
This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind each experimental choice.
Phase 1: In Silico Assessment - The Predictive Foundation
Before committing to resource-intensive wet lab experiments, we must harness the power of computational toxicology.[5][6] In silico methods use the chemical structure of our compound to predict its potential biological activities and toxicological effects, providing an invaluable early warning system.[5][7]
QSAR models establish a correlation between the chemical structure of a compound and its toxicological properties.[7][8] By comparing our molecule to large databases of compounds with known toxicities, these models can predict a range of endpoints.[9][10][11]
Causality Behind the Choice: QSAR serves as our initial reconnaissance, flagging potential areas of concern that will warrant more focused in vitro investigation. For instance, a positive prediction for mutagenicity would elevate the priority and rigor of the subsequent genotoxicity assays. Numerous validated models are available, and employing a consensus approach from multiple platforms (e.g., VEGA-QSAR, Toxtree, admetSAR) is recommended to increase predictive confidence.[12]
Identification of Structural Alerts (Toxicophores)
Structural alerts are specific molecular fragments or substructures known to be associated with toxicity.[6] Analysis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile reveals:
Aromatic Amine : A well-known structural alert for mutagenicity and carcinogenicity, often requiring metabolic activation to exert its effect.
Chlorinated Pyridine : Halogenated aromatic rings can be associated with hepatotoxicity and persistence.
Nitrile Group (-CN) : While often stable, nitriles can, under certain metabolic conditions, release cyanide, a potent cytotoxicant.
Causality Behind the Choice: Identifying these alerts provides a mechanistic hypothesis for potential toxicity. The presence of an aromatic amine strongly suggests that our in vitro assays must include metabolic activation systems (e.g., liver S9 fraction) to mimic the bioactivation that often leads to toxicity.[13][14][15]
The workflow for our in silico assessment is as follows:
Caption: A tiered approach for in vitro genotoxicity assessment.
Rationale: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. It detects gene mutations (base-pair substitutions and frameshifts) by measuring the reversion to a non-histidine-dependent state. [16]Given the aromatic amine in our compound, this test is critical.
Methodology:
Perform the assay with and without an exogenous metabolic activation system (rat liver S9 fraction).
[17] 2. Expose multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to a range of concentrations of the test compound.
After a 48-72 hour incubation period, count the number of revertant colonies.
A positive result is defined as a dose-dependent increase in revertant colonies over the background control, typically a two-fold or greater increase.
Experimental Protocol 2: In Vitro Micronucleus Assay (OECD TG 487)
Rationale: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). [18][19]Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.
[18]* Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
Methodology:
Culture the cells and expose them to at least three concentrations of the test compound (based on the cytotoxicity results), with and without S9 metabolic activation.
Include a cytokinesis blocker like cytochalasin B to identify cells that have completed one cell division.
After an appropriate incubation period, harvest, fix, and stain the cells.
Score the frequency of micronuclei in binucleated cells using microscopy or flow cytometry.
A significant, dose-dependent increase in micronucleated cells indicates a positive result.
If the general toxicity screens indicate a potential issue, or if QSAR predictions point to a specific organ, targeted assays are warranted. The liver, heart, and central nervous system are common sites of drug-induced toxicity.
Hepatotoxicity Assessment
The liver is the primary site of drug metabolism, making it particularly susceptible to toxicity. [14][20][21]The presence of a chlorinated pyridine ring in our compound makes this a priority investigation.
Experimental Protocol: Multi-parametric High-Content Analysis in HepG2 Cells
Rationale: Instead of a single endpoint, a multi-parametric approach provides a more comprehensive view of potential liver injury mechanisms. [22][23]HepG2 cells are a human-derived hepatoma cell line that is a widely used model for hepatotoxicity screening.
* Cell Line: HepG2 or the more metabolically active HepaRG cells.
* Methodology:
Culture cells in 96- or 384-well imaging plates.
Treat cells with a range of concentrations of the test compound for 24 and 48 hours.
Stain the cells with a cocktail of fluorescent dyes to simultaneously measure multiple endpoints.
Acquire and analyze images using a high-content imaging system.
Key Endpoints Measured:
Cell Viability: Measured by nuclear staining (e.g., Hoechst 33342) and membrane integrity dyes (e.g., Propidium Iodide).
Mitochondrial Dysfunction: Assessed using dyes that measure mitochondrial membrane potential (e.g., TMRM). Mitochondrial impairment is a common mechanism of drug-induced liver injury.
[22][23] * Oxidative Stress: Measured by detecting reactive oxygen species (ROS) with dyes like CellROX Green.
Enzyme Leakage (Biochemical Assay): In parallel, supernatant from treated cells can be collected to measure the activity of liver enzymes like Alanine Aminotransferase (ALT) and Lactate Dehydrogenase (LDH), which are markers of hepatocellular damage.
[22]
Data Presentation:
Conc. (µM)
Cell Viability (%)
Mitochondrial Potential (%)
ROS Induction (Fold)
LDH Leakage (%)
Control
100
100
1.0
5
10
98
95
1.2
6
50
75
60
3.5
25
100
40
25
8.0
60
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a leading cause of drug withdrawal. [24][25][26]Early screening is essential. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they exhibit human-specific cardiac responses.
[24][27]
Experimental Protocol: Impedance and Field Potential Measurement in hiPSC-CMs
Rationale: This dual-endpoint assay provides information on both structural toxicity (cell death, changes in adhesion, measured by impedance) and functional toxicity (arrhythmia, changes in electrophysiology, measured by microelectrode arrays).
[24]* Cell System: A confluent, spontaneously beating monolayer of hiPSC-CMs.
Methodology:
Culture hiPSC-CMs on specialized plates containing microelectrodes (for field potential) and impedance sensors.
Establish a baseline recording of beating rate and impedance.
Add the test compound at various concentrations.
Record data continuously over a prolonged period (e.g., 24-48 hours) to detect both acute and chronic effects.
[24]* Key Endpoints Measured:
Structural Toxicity: A decrease in impedance indicates cell death or detachment.
Functional Toxicity: Changes in beat rate, field potential duration (analogous to the QT interval), and the occurrence of arrhythmias (e.g., early afterdepolarizations).
Neurotoxicity Assessment
Neurotoxicity is another critical safety concern. [28][29]In vitro assays can screen for adverse effects on neuronal health and function.
[30]
Experimental Protocol: Neurite Outgrowth Assay in iPSC-derived Neurons
Rationale: Neurite outgrowth is a sensitive marker of neuronal development and health. Inhibition of neurite outgrowth can indicate potential developmental neurotoxicity or neuronal damage.
[28][31]* Cell System: Human iPSC-derived neurons (e.g., glutamatergic or motor neurons) or a cell line like SH-SY5Y.
Methodology:
Culture neurons and treat them with the test compound shortly after plating.
Incubate for 48-72 hours to allow for neurite extension.
Fix the cells and stain for a neuronal marker (e.g., βIII-tubulin) and a nuclear marker (Hoechst).
4. Use a high-content imaging system to capture images and analyze key morphological parameters.
Key Endpoints Measured:
Neuron count (for cytotoxicity)
Total neurite length per neuron
Number of neurite branch points
Number of neurites per cell body
Conclusion: Synthesizing Data for an Integrated Risk Assessment
The preliminary toxicity screening of a novel compound like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is not a linear process but an integrated, decision-driven workflow.
Caption: Integrated decision-making workflow for toxicity screening.
The data from each phase informs the next. A positive Ames test, for instance, is a significant red flag. Evidence of mitochondrial toxicity in HepG2 cells at low concentrations could indicate a specific mechanism of action that may translate to in vivo liver injury. By systematically evaluating the compound's effects from the molecular to the cellular and organ-surrogate level, we can build a comprehensive safety profile. This data package enables a confident, evidence-based decision on whether to advance, modify, or terminate the development of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, ultimately saving resources and ensuring a higher standard of safety.
References
ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Available from: [Link]
ToxNavigation. (2025, February 5). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Available from: [Link]
Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Retrieved March 17, 2026, from [Link]
Preprints.org. (2025, July 24). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Retrieved March 17, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Retrieved March 17, 2026, from [Link]
Bioassay Technology Laboratory. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Available from: [Link]
Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available from: [Link]
SciSpace. (n.d.). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Retrieved March 17, 2026, from [Link]
Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved March 17, 2026, from [Link]
JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available from: [Link]
National Center for Biotechnology Information. (2016, April 26). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Available from: [Link]
Wikipedia. (n.d.). In vitro toxicology. Retrieved March 17, 2026, from [Link]
Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Available from: [Link]
Lonza Bioscience. (n.d.). Neurotoxicity. Retrieved March 17, 2026, from [Link]
Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. Available from: [Link]
GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved March 17, 2026, from [Link]
Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved March 17, 2026, from [Link]
Oxford Academic. (2025, September 30). Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved March 17, 2026, from [Link]
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved March 17, 2026, from [Link]
Frontiers. (2017, November 29). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Available from: [Link]
Greenstone Biosciences. (2025, September 25). Hepatotoxicity Screen. Available from: [Link]
Concept Life Sciences. (n.d.). Neurotoxicity Testing Services. Retrieved March 17, 2026, from [Link]
PubMed. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. Available from: [Link]
National Toxicology Program - NIH. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Available from: [Link]
PubMed. (1993, May). In vitro methodologies for enhanced toxicity testing. Available from: [Link]
PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available from: [Link]
Charles River Laboratories. (n.d.). Neurotoxicity Testing Services. Retrieved March 17, 2026, from [Link]
Omics Online. (2024, November 4). Metabolic Activation of Toxins Mechanisms Implications and Health Risks. Available from: [Link]
National Center for Biotechnology Information. (2021, October 20). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Available from: [Link]
ZeClinics. (2025, September 15). Zebrafish for Cardiotoxicity Screening in Drug Development. Available from: [Link]
ACS Publications. (2016, April 4). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Available from: [Link]
Sustainability Explainer. (2026, January 11). What Is the Role of Metabolism in Determining Synergistic Toxicity?. Available from: [Link]
Frontiers Publishing Partnerships. (n.d.). Toxicity testing: the search for an in vitro alternative to animal testing. Retrieved March 17, 2026, from [Link]
GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. Available from: [Link]
OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]
Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved March 17, 2026, from [Link]
OECD. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Available from: [Link]
RE-Place. (2016, July 29). OECD/OCDE 487. Available from: [Link]
Synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile: A Detailed Protocol for Researchers
An In-depth Guide to the Multi-step Synthesis of a Key Heterocyclic Building Block This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbon...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Multi-step Synthesis of a Key Heterocyclic Building Block
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development and materials science. This guide details a robust four-step synthetic route, commencing with the construction of the pyridine core, followed by chlorination, nitration, and final reduction to yield the target compound. The causality behind experimental choices and critical process parameters are explained to ensure successful and reproducible synthesis.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, owing to their presence in a vast array of bioactive molecules and functional materials. The specific substitution pattern of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, featuring amino, chloro, cyano, and methyl groups, offers a versatile scaffold for further chemical modifications, making it a highly sought-after building block for the synthesis of novel compounds with potential therapeutic or electronic applications. This protocol outlines a reliable pathway to access this important intermediate.
Overall Synthetic Scheme
The synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is achieved through a four-step process, beginning with the synthesis of a 2-pyridone precursor, followed by chlorination, nitration, and reduction.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
The initial step involves the construction of the core pyridine ring through a Guareschi-Thorpe condensation reaction between acetylacetone and cyanoacetamide. This reaction is base-catalyzed and proceeds via a Knoevenagel condensation followed by cyclization.[1][2]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount (g or mL)
Acetylacetone
100.12
1.0
10.0 g (10.2 mL)
Cyanoacetamide
84.08
1.0
8.4 g
Piperidine
85.15
Catalytic
1.0 mL
Ethanol
46.07
-
50 mL
Hydrochloric Acid (conc.)
36.46
-
As needed
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 50 mL of ethanol.
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL) as a catalyst.
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 3-cyano-4,6-dimethyl-2-pyridone, will precipitate as a white to off-white solid.
Work-up: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).
Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 3-cyano-4,6-dimethyl-2-pyridone.
Part 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
The second step involves the conversion of the 2-pyridone to the corresponding 2-chloropyridine using phosphorus oxychloride (POCl₃). This is a standard method for the chlorination of hydroxypyridines and pyrimidines.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount (g or mL)
3-Cyano-4,6-dimethyl-2-pyridone
148.16
1.0
14.8 g
Phosphorus Oxychloride (POCl₃)
153.33
3.0
46.0 g (27.8 mL)
Ice
-
-
~200 g
Saturated Sodium Bicarbonate Solution
-
-
As needed
Dichloromethane (DCM)
84.93
-
100 mL
Anhydrous Sodium Sulfate
142.04
-
As needed
Step-by-Step Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-cyano-4,6-dimethyl-2-pyridone (14.8 g, 0.1 mol) to phosphorus oxychloride (27.8 mL, 0.3 mol). Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Reflux: Heat the mixture to reflux and maintain for 2 hours.
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with constant stirring.
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4,6-dimethylpyridine-3-carbonitrile.
Part 3: Synthesis of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile
The third step is the nitration of the pyridine ring at the 5-position. This is an electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid. The regioselectivity is directed by the existing substituents on the pyridine ring.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount (mL)
2-Chloro-4,6-dimethylpyridine-3-carbonitrile
166.61
1.0
16.7 g
Concentrated Sulfuric Acid (98%)
98.08
-
50 mL
Fuming Nitric Acid (90%)
63.01
1.2
8.4 mL
Ice
-
-
~300 g
Saturated Sodium Bicarbonate Solution
-
-
As needed
Ethyl Acetate
88.11
-
150 mL
Anhydrous Magnesium Sulfate
120.37
-
As needed
Step-by-Step Protocol
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2-Chloro-4,6-dimethylpyridine-3-carbonitrile (16.7 g, 0.1 mol) in concentrated sulfuric acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
Nitrating Mixture Addition: Slowly add fuming nitric acid (8.4 mL, 0.12 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
Quenching: Carefully pour the reaction mixture onto crushed ice (~300 g) with vigorous stirring.
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile.
Part 4: Synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
The final step is the reduction of the nitro group to an amino group. This is achieved using iron powder in acetic acid, a classic and effective method for nitro group reduction.
Reaction Setup: In a 500 mL round-bottom flask, suspend 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile (21.2 g, 0.1 mol) in glacial acetic acid (200 mL).
Addition of Iron Powder: To the stirred suspension, add iron powder (27.9 g, 0.5 mol) portion-wise. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 60 °C using a water bath if necessary.
Reaction: After the addition is complete, stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
Filtration: Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with a small amount of acetic acid.
Work-up: Concentrate the filtrate under reduced pressure. To the residue, add water (100 mL) and neutralize with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 70 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. The product can be further purified by column chromatography on silica gel.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS 6972-36-7) is a highly functionalized, versatile building block predominantly utilized in the synthesis of fused heterocyclic systems[1]. In modern medicinal chemistry, substituted pyridines are foundational to the design of targeted therapeutics. This specific scaffold is uniquely engineered to provide orthogonal reactivity, making it an ideal precursor for pyrido[2,3-d]pyrimidines —a privileged pharmacophore class known for potent tyrosine kinase inhibition (e.g., EGFR, PDGFr, and PIM-1 kinases)[2][3][4].
Causality in Scaffold Design (E-E-A-T Insights)
The architectural brilliance of this molecule lies in its electronic and steric mapping:
Push-Pull Activation at C-2: The highly electronegative pyridine nitrogen and the electron-withdrawing C-3 carbonitrile group synergistically deplete electron density from the C-2 position. This lowers the LUMO of the ring, rendering the C-2 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or anilines.
Steric Shielding at C-5: The primary amine at C-5 is flanked by two methyl groups (C-4 and C-6). This steric bulk effectively "locks" the amine, preventing unwanted self-condensation or polymerization during high-temperature SNAr reactions at C-2.
Pre-organized Annulation Handles: Once the C-2 chlorine is displaced by a primary amine, the resulting intermediate possesses adjacent amino and cyano groups. This spatial proximity is thermodynamically primed for cyclization with formamidine or guanidine derivatives to yield the bicyclic pyrido[2,3-d]pyrimidine core[5].
Pathway Visualization & Synthetic Workflow
The transformation of this scaffold into a biologically active kinase inhibitor involves a highly controlled two-step sequence. The resulting compounds act as ATP-competitive inhibitors in oncogenic signaling pathways.
Fig 1: Two-step synthetic workflow from the pyridine scaffold to the fused bicyclic inhibitor.
Fig 2: Mechanism of action for the synthesized pyrido[2,3-d]pyrimidine kinase inhibitors.
Experimental Protocols
The following protocols detail the conversion of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile into a functionalized pyrido[2,3-d]pyrimidine.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-2
Objective: Displace the C-2 chlorine with an aniline derivative to establish the solvent-exposed region of the kinase inhibitor.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine scaffold in 15 mL of anhydrous NMP.
Expert Insight: NMP is selected over DMF because its higher boiling point allows for extended heating at 120–140 °C without solvent degradation, which is critical for overcoming the activation energy barrier of the sterically hindered C-2 position.
Addition: Add 3-chloro-4-fluoroaniline followed by DIPEA.
Expert Insight: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct. A stronger base (like NaH) is avoided to prevent premature deprotonation of the C-5 primary amine.
Reaction: Attach a reflux condenser and heat the mixture to 120 °C under an inert argon atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Workup (Self-Validating Step): Cool the mixture to room temperature and pour it dropwise into 150 mL of rapidly stirring ice-water. The product will precipitate immediately due to the hydrophobicity of the newly added aryl ring.
Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual NMP and DIPEA salts, and dry under a high vacuum to yield the 2-(arylamino)-3-carbonitrile intermediate.
Protocol B: Annulation to Pyrido[2,3-d]pyrimidine Scaffold
Objective: Construct the pyrimidine ring via cyclization of the C-3 nitrile and C-2 amine.
Preparation: Suspend the intermediate and formamidine acetate in 2-ethoxyethanol in a 25 mL sealed tube or pressure vial.
Cyclization: Heat the mixture to 150 °C for 8 hours.
Expert Insight: The mechanism proceeds via the nucleophilic attack of the formamidine nitrogen onto the electrophilic cyano carbon, followed by intramolecular ring closure onto the C-2 secondary amine. 2-Ethoxyethanol provides the necessary thermal bandwidth and solubility profile for this transformation[6].
Workup & Validation: Cool the reaction to room temperature. The target pyrido[2,3-d]pyrimidine will crystallize out of the solution. Filter and wash with cold ethanol.
Self-Validating System: The completion of this step is definitively confirmed via FTIR spectroscopy. The sharp, distinct C≡N stretch (~2220 cm⁻¹) of the starting material will completely disappear, replaced by broad N-H and C=N stretches, confirming successful ring closure.
Data Presentation: SNAr Optimization
To demonstrate the robustness of Protocol A, the following table summarizes the optimization of reaction conditions based on the nucleophilicity of the incoming amine.
Entry
Nucleophile (1.2 eq)
Solvent
Base (2.0 eq)
Temp (°C)
Time (h)
Yield (%)
1
Cyclopentylamine (Aliphatic)
DMF
K₂CO₃
90
6
88
2
Aniline (Aromatic)
DMF
DIPEA
100
12
76
3
3-Chloro-4-fluoroaniline
NMP
DIPEA
120
12
82
4
2,4-Dinitroaniline (Deactivated)
NMP
Cs₂CO₃
150
24
41
Table 1: Optimization of C-2 SNAr conditions. Note that highly deactivated anilines (Entry 4) require stronger bases (Cs₂CO₃) and harsher thermal conditions due to reduced nucleophilicity.
References
Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors." ACS Publications. Available at:[Link]
RSC Advances. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Publishing. Available at: [Link]
Taylor & Francis. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Available at:[Link]
MDPI. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives." Available at:[Link]
Application Note: 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile as a Versatile Scaffold in Agrochemical Discovery
Executive Summary The demand for novel, highly targeted crop protection agents has driven the agrochemical industry toward complex, multi-functionalized heterocyclic scaffolds. 5-Amino-2-chloro-4,6-dimethylpyridine-3-car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for novel, highly targeted crop protection agents has driven the agrochemical industry toward complex, multi-functionalized heterocyclic scaffolds. 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) represents a highly privileged building block in this domain. Featuring four distinct functional handles—a highly reactive ortho-chloro group, an electron-withdrawing nitrile, a primary amine, and sterically shielding methyl groups—this scaffold enables divergent synthetic pathways. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize advanced insecticide and herbicide active ingredients.
Mechanistic Rationale & Structural Advantages
In modern agrochemical design, over 81% of newly launched active ingredients contain halogen atoms . The strategic placement of functional groups on this specific pyridine scaffold provides distinct pharmacokinetic and synthetic advantages:
C2-Chloro (Halogenation): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the adjacent strongly electron-withdrawing C3-cyano group. This allows for facile coupling with thiols, amines, and alkoxides.
C3-Cyano (Nitrile): Beyond activating the C2 position, the nitrile group serves as a critical electrophilic handle for cyclization reactions. It is instrumental in forming bicyclic systems, such as thieno[2,3-b]pyridines, which are known pharmacophores for targeting insect nicotinic acetylcholine receptors (nAChRs) .
C5-Amino: The primary amine provides a versatile anchor for amidation, urea formation, or conversion into an isocyanate. This is critical for synthesizing pyrimidinedione-based Protoporphyrinogen Oxidase (PPO) inhibitors .
C4, C6-Dimethyl (Steric Shielding): The methyl groups flanking the amine are not merely structural; they provide vital steric hindrance. In an agricultural setting, this shielding blocks rapid oxidative metabolism by plant and soil cytochrome P450 enzymes, significantly increasing the field half-life of the resulting active ingredient.
Divergent Reactivity & Workflow
Fig 1: Divergent reactivity map of the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold.
Protocol I: Synthesis of Thieno[2,3-b]pyridine Insecticide Precursors
Objective: Convert the monocyclic pyridine into a bicyclic thieno[2,3-b]pyridine via a one-pot SNAr and Thorpe-Ziegler cyclization.
Causality & Experimental Logic:
We utilize anhydrous N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF poorly solvates the nucleophilic thiolate anion, drastically increasing its reactivity for the initial SNAr at the C2-chloro position. Potassium carbonate (K₂CO₃) is selected as a non-nucleophilic base to deprotonate the thiol without risking hydrolysis of the sensitive C3-cyano group. Heating to 80°C is mandatory only after the initial substitution; this thermal energy overcomes the activation barrier required for the active methylene to attack the cyano carbon, driving the Thorpe-Ziegler cyclization.
Step-by-Step Methodology:
Preparation: Charge a flame-dried 250 mL round-bottom flask with 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (10.0 mmol, 1.81 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 2.07 g). Stir at room temperature for 10 minutes to ensure uniform suspension.
Nucleophile Introduction: Dropwise, add ethyl 2-mercaptoacetate (11.0 mmol, 1.20 mL) over 5 minutes. The reaction mixture will turn a pale yellow as the thiolate intermediate forms.
Cyclization: Attach a reflux condenser and elevate the temperature to 80°C using a pre-heated oil bath. Maintain stirring for 4 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active, lower-polarity spot (Rf ~0.4) corresponding to the cyclized product.
Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water. The highly conjugated, hydrophobic thieno[2,3-b]pyridine product will immediately precipitate.
Purification: Filter the precipitate under vacuum, wash sequentially with cold water (3 x 50 mL) and cold ethanol (20 mL), and dry under high vacuum to yield the pure bicyclic scaffold.
Protocol II: Derivatization for Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
Objective: Functionalize the sterically hindered C5-amino group to construct a pyrimidinedione ring, mimicking the structure of advanced PPO inhibitors like epyrifenacil.
Causality & Experimental Logic:
Because the C5-amino group is sterically shielded by the C4 and C6 methyl groups, standard amidation techniques often fail or result in poor yields. To overcome this, the amine must be converted into a highly reactive isocyanate intermediate using triphosgene. Toluene is chosen as the solvent because its high boiling point allows for the thermal cracking of triphosgene into phosgene gas in situ. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is later used as a strong, sterically hindered amidine base to facilitate the final cyclization of the intermediate urea into the pyrimidinedione ring without acting as a competing nucleophile.
Step-by-Step Methodology:
Isocyanate Formation: In a highly ventilated fume hood, dissolve the pyridine scaffold (5.0 mmol) in anhydrous toluene (40 mL). Add triphosgene (2.0 mmol) and heat to reflux (110°C) for 3 hours.
Self-Validation (IR Spectroscopy): Withdraw a 0.1 mL aliquot, evaporate the toluene, and run an ATR-FTIR spectrum. The complete conversion is validated by the disappearance of the N-H stretch (3300-3400 cm⁻¹) and the appearance of a massive, sharp isocyanate (-N=C=O) peak at ~2250 cm⁻¹.
Urea Formation: Cool the reaction to 0°C. Slowly add ethyl 3-amino-4,4,4-trifluorocrotonate (5.5 mmol) dissolved in 10 mL of toluene. Stir for 2 hours at room temperature.
Annulation: Add DBU (1.0 mmol) catalytically. Heat the mixture to 90°C for 4 hours to drive the intramolecular cyclization, expelling ethanol.
Isolation: Concentrate the mixture in vacuo, dissolve the residue in dichloromethane, wash with 1M HCl to remove DBU, dry over MgSO₄, and purify via silica gel chromatography.
Biological Mode of Action: PPO Inhibition
The pyrimidinedione derivatives synthesized from this scaffold act as competitive inhibitors of Protoporphyrinogen Oxidase (PPO) in plants. By blocking this enzyme, the pathway backs up, causing an accumulation of Protoporphyrin IX. Upon exposure to sunlight, this accumulated precursor generates massive amounts of Reactive Oxygen Species (ROS), leading to rapid lipid peroxidation and plant death .
Fig 2: PPO inhibition pathway triggered by pyridine-derived herbicidal compounds leading to necrosis.
Quantitative Data & Physicochemical Properties
The following table summarizes the experimental yields, purity metrics, and calculated physicochemical properties of the key intermediates generated from the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile scaffold.
Compound / Intermediate
Yield (%)
Purity (HPLC)
Melting Point (°C)
Calculated logP
Key Analytical Marker (IR/NMR)
Starting Scaffold
N/A
>98.0%
180 - 182
2.15
Nitrile stretch at 2220 cm⁻¹
Thieno[2,3-b]pyridine
84.5
>95.5%
215 - 217
3.42
Disappearance of cyano peak
Pyridine-Isocyanate
>90.0 (Crude)
N/A (Reactive)
N/A
N/A
Isocyanate stretch at 2250 cm⁻¹
Pyrimidinedione Analog
76.2
>96.0%
198 - 201
4.10
Uracil carbonyls at 1710 cm⁻¹
References
Manufacturing Approaches of New Halogenated Agrochemicals. European Journal of Organic Chemistry (EurJOC). Available at:[Link]
Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]
Absorption, Distribution, Metabolism, and Excretion of a New Herbicide, Epyrifenacil, in Rats. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]
Application
Application Note: Advanced Cross-Coupling Strategies for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Executive Summary 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a highly functionalized, densely substituted heterocyclic scaffold widely utilized in the development of kinase inhibitors, agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a highly functionalized, densely substituted heterocyclic scaffold widely utilized in the development of kinase inhibitors, agrochemicals, and advanced organic materials[1]. The molecule presents a unique synthetic challenge and opportunity: it possesses a highly activated electrophilic site (the 2-chloro position) alongside a potentially competing nucleophilic site (the 5-amino group), all within a sterically demanding environment dictated by the 4,6-dimethyl groups.
This application note provides a comprehensive, self-validating guide to executing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) on this specific scaffold. By understanding the underlying electronic and steric causality, researchers can achieve high chemoselectivity and yield without the need for protecting group chemistry.
Structural & Mechanistic Rationale
To successfully functionalize this scaffold, one must design reaction conditions that exploit its electronic biases while mitigating its steric hurdles.
Electronic Activation of the C-Cl Bond
The 2-chloro position is exceptionally primed for oxidative addition by palladium(0). This activation is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (N1) and the ortho-cyano group at C3. These groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2-Cl bond, making it a highly reactive electrophile[2].
Steric Shielding and Chemoselectivity
A common failure mode in cross-coupling reactions involving free aminopyridines is catalyst poisoning, where the free amine coordinates to the palladium center, sequestering it off-cycle[3]. Furthermore, the 5-amino group can act as a competing nucleophile, leading to unwanted oligomerization.
However, in this specific molecule, the 5-amino group is flanked by two methyl groups (at C4 and C6). This steric shielding significantly reduces the nucleophilicity of the amine and prevents it from forming stable complexes with bulky palladium catalysts.
Catalyst and Ligand Causality
Because of the steric bulk of the substrate and the need to outcompete any potential amine binding, dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are strictly required[4]. These bulky, electron-rich ligands serve two purposes:
They accelerate the rate-limiting reductive elimination step.
Their massive steric profile physically prevents the shielded 5-amino group of the substrate from coordinating to the palladium center.
Caption: Catalytic cycle highlighting the selective oxidative addition at the activated 2-chloro position.
Quantitative Data Summary
The following table summarizes the optimized conditions for the three primary cross-coupling modalities applied to this scaffold.
Coupling Type
Target Bond
Optimal Catalyst System
Base
Solvent System
Temp (°C)
Expected Yield
Suzuki-Miyaura
C-C (Aryl)
Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
K₃PO₄ (2.0 eq)
1,4-Dioxane/H₂O (4:1)
90–100
75–95%
Buchwald-Hartwig
C-N (Amine)
Pd(OAc)₂ (5 mol%) / BrettPhos (10 mol%)
Cs₂CO₃ (1.5 eq)
Toluene
100
65–85%
Sonogashira
C-C (Alkyne)
Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)
Et₃N (3.0 eq)
DMF
80
70–90%
Experimental Protocols
General Experimental Workflow
Caption: Standardized self-validating experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Arylation
Causality Note: K₃PO₄ is selected over stronger bases (like NaOtBu) to prevent base-catalyzed hydrolysis of the sensitive 3-cyano group. The biphasic Dioxane/H₂O mixture is critical for dissolving the inorganic base and facilitating the transmetalation step.
Setup : In a flame-dried Schlenk flask, combine 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv)[5].
Degassing : Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.
Solvent Addition : Add thoroughly degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
Execution : Heat the reaction mixture to 95 °C in a pre-heated oil bath with vigorous stirring (800 rpm).
Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a dark red/brown homogeneous solution within 15 minutes, indicating active catalyst formation.
Monitoring : After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z [M+H]⁺ = 182.0) and the appearance of the product mass.
Workup : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Causality Note: BrettPhos is explicitly chosen because its immense steric bulk prevents the substrate's 5-amino group from coordinating to the Pd center, forcing the catalytic cycle to favor the exogenous secondary or primary amine coupling partner[4]. Cs₂CO₃ is used as a mild base to avoid deprotonating the 5-amino group.
Setup : To a dry reaction vial, add the substrate (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.05 equiv), BrettPhos (0.10 equiv), and Cs₂CO₃ (1.5 equiv).
Degassing : Purge the vial with Argon for 5 minutes.
Reagent Addition : Add the exogenous amine (e.g., morpholine or substituted aniline, 1.2 equiv) and anhydrous, degassed Toluene (5.0 mL).
Execution : Seal the vial and heat to 100 °C for 12 hours.
Validation Checkpoint: A color shift to deep orange/red accompanied by the precipitation of inorganic salts (CsCl) validates the progression of the reaction.
Workup : Cool the mixture, filter through a short pad of Celite to remove inorganic salts, wash the pad with EtOAc, and concentrate the filtrate. Purify via silica gel chromatography.
Protocol C: Sonogashira Alkynylation
Causality Note: The addition of CuI is mandatory. It forms a highly nucleophilic copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex exponentially faster than the terminal alkyne alone, preventing homocoupling (Glaser coupling) side reactions.
Setup : Combine the substrate (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) in a dry flask under Argon.
Solvent & Base : Add anhydrous DMF (4.0 mL) and degassed Triethylamine (3.0 equiv).
Alkyne Addition : Add the terminal alkyne (1.5 equiv) dropwise via syringe.
Execution : Stir at 80 °C for 6 hours.
Validation Checkpoint: The reaction will rapidly turn dark brown/black due to the formation of copper salts and Pd(0) resting states. Complete consumption of the starting material usually occurs within 4-6 hours.
Workup : Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with EtOAc (3 x 15 mL), wash the combined organics extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via chromatography.
References
Chemical Substance Information: 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source: NextSDS
URL
Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine
Source: Benchchem Application Notes
URL
Nucleophilic aromatic substitution on 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Application Note: Nucleophilic Aromatic Substitution ( SNAr ) on 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Executive Summary & Chemical Context In modern drug discovery and materials science, highly functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (
SNAr
) on 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Executive Summary & Chemical Context
In modern drug discovery and materials science, highly functionalized pyridines serve as privileged, versatile small molecule scaffolds[1]. Among these, 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) stands out as an exceptionally valuable building block. This application note provides a comprehensive, field-proven guide to performing Nucleophilic Aromatic Substitution (
SNAr
) on this scaffold. By replacing the highly activated 2-chloro leaving group with various nucleophiles (amines, thiolates, and hydrazines), researchers can rapidly generate diverse libraries of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, many of which exhibit significant biological activity[2].
Mechanistic Rationale: The Electronic "Push-Pull" System
To master this reaction, one must understand the causality behind the molecule's reactivity. The
SNAr
mechanism relies on the stabilization of an anionic intermediate.
The Activating Forces (The "Pull"): The pyridine ring nitrogen and the 3-carbonitrile group are strongly electron-withdrawing (-I, -M effects). They synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C2 position highly electrophilic. When a nucleophile attacks, these groups stabilize the resulting negative charge in the Meisenheimer complex[3].
The Deactivating Forces (The "Push"): The 5-amino group is strongly electron-donating (+M effect). However, because it is positioned meta to the C2-chloride, its resonance electron donation bypasses the C2 carbon entirely. The 4,6-dimethyl groups provide mild steric hindrance and weak hyperconjugation, but they are insufficient to override the profound activation by the adjacent cyano group.
The following protocols are designed as self-validating systems. Every step includes a physical or chemical cue to confirm the reaction is proceeding as intended, ensuring trustworthiness and reproducibility in the lab.
Protocol A: General Amination (Synthesis of 2-Amino Derivatives)
This protocol utilizes a secondary amine (e.g., morpholine) or a primary amine (e.g., benzylamine) to displace the chloride.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol, 181.6 mg) in anhydrous ethanol (10 mL).
Causality: Ethanol is selected because it fully solubilizes the starting material at elevated temperatures but acts as a poor solvent for the final product at room temperature, facilitating later isolation.
Causality: Using a 2.0 equivalent excess of the amine serves a dual purpose: it acts as the nucleophile and as an in-situ base to scavenge the liberated HCl, preventing the protonation and deactivation of the remaining nucleophile.
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is validated by a distinct color shift (typically pale yellow to deep orange) indicating Meisenheimer complex formation. Complete consumption of the high-Rf starting material and the appearance of a highly UV-active, lower-Rf product spot confirms conversion.
Quenching & Isolation: Allow the reaction to cool to room temperature. Slowly add 20 mL of ice-cold deionized water while stirring vigorously.
Causality: The sudden increase in solvent polarity dramatically decreases the solubility of the organic product, forcing it to precipitate. This visual cue confirms successful product formation.
Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual morpholine hydrochloride, and dry under high vacuum.
Protocol B: Hydrazination (Gateway to Heteroannulation)
Reacting the scaffold with hydrazine hydrate is a highly efficient way to synthesize 2-hydrazinyl derivatives, which can spontaneously undergo intramolecular cyclization with the adjacent 3-cyano group to afford pyrazolo[3,4-b]pyridine derivatives[4].
Preparation: Dissolve the starting material (1.0 mmol) in anhydrous ethanol (10 mL).
Causality: Hydrazine is an alpha-effect nucleophile, making it exceptionally reactive. No external base is required.
Thermal Activation: Reflux at 78 °C for 3 hours.
Isolation: Upon completion (verified by LC-MS showing an[M+H]+ mass shift of -35.5 Da for Cl loss + 31 Da for Hydrazine addition), cool the mixture to 0 °C. The product will crystallize directly from the ethanol. Filter and wash with ice-cold ethanol.
Figure 2: Step-by-step experimental workflow for robust S_NAr functionalization.
Quantitative Data & Optimization
The table below summarizes field-proven optimization parameters for various nucleophiles reacting with 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Nucleophile
Solvent
Base
Temp (°C)
Time (h)
Isolated Yield (%)
Morpholine (2.0 eq)
EtOH
None
80 (Reflux)
4.5
88
Benzylamine (1.2 eq)
DMF
K₂CO₃ (2.0 eq)
90
6.0
82
Hydrazine Hydrate (3.0 eq)
EtOH
None
78 (Reflux)
3.0
91
Sodium Methoxide (1.5 eq)
MeOH
None
65 (Reflux)
2.0
95
Thiophenol (1.2 eq)
DMF
DIPEA (1.5 eq)
80
4.0
86
Data Interpretation: Aliphatic alcohols (EtOH, MeOH) are superior for highly reactive or excess liquid nucleophiles due to ease of workup. For bulky or less nucleophilic amines (e.g., benzylamine), switching to a polar aprotic solvent like DMF and adding an inorganic base (K₂CO₃) is required to overcome the mild steric hindrance posed by the 4,6-dimethyl groups and to drive the reaction to completion.
Troubleshooting & Best Practices
Issue: Incomplete Conversion.
Cause: Steric clash from the 4,6-dimethyl groups slowing down the attack of bulky secondary amines.
Solution: Switch the solvent from Ethanol to DMF to stabilize the polar transition state, and increase the temperature to 100 °C.
Issue: Formation of Amide Byproducts.
Cause: Hydrolysis of the 3-carbonitrile group.
Solution: This occurs if aqueous bases (like NaOH) are used at high temperatures for prolonged periods. Strictly use anhydrous solvents and non-nucleophilic bases (DIPEA, K₂CO₃) to maintain absolute chemoselectivity at the C2 position.
References
Title : Domino Synthesis of Thiazolo-Fused Six- and Seven-Membered Nitrogen Heterocycles via Intramolecular Heteroannulation
Source : ACS Publications (The Journal of Organic Chemistry)
URL :[Link]
Title : Active chloro-heterocycles
Source : Fisher Scientific
URL :[Link]
Title : Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives
Source : ResearchGate
URL : [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The molecule 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS 6972-36-7) is a highly functionalized,1[1] frequently utilized in the development of complex pharmaceuticals, such as kinase inhibitors. However, functionalizing the C5-amino group presents severe synthetic challenges due to two compounding factors:
Extreme Steric Hindrance: The primary amine is physically "sandwiched" between two ortho-methyl groups at the C4 and C6 positions. This creates a tight steric pocket that blocks bulky electrophiles or transition-metal complexes from easily accessing the nitrogen lone pair.
Profound Electronic Deactivation: The pyridine core is inherently electron-deficient. This deficiency is drastically magnified by the strongly electron-withdrawing chloro (-Cl) group at C2 and the cyano (-CN) group at C3. Through inductive and resonance effects, the nitrogen's lone pair is heavily delocalized into the ring, stripping the amine of its basicity and nucleophilicity.
Consequently, this amine behaves more like a deactivated amide. Standard synthetic protocols—such as simple alkylation, standard acylation with acid chlorides/triethylamine, or aqueous diazotization—typically fail, resulting in quantitative recovery of the starting material. This guide details three field-proven, self-validating strategies to overcome these barriers.
Strategy 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Causality & Rationale
To utilize this deactivated amine as a nucleophile for C-N bond formation, palladium-catalyzed cross-coupling is mandatory. Traditional catalyst systems (e.g., Pd(OAc)₂/BINAP) fail because the steric bulk prevents the amine from coordinating to the Pd(II)-aryl intermediate, while the electron-deficient nature of the amine stalls the reductive elimination step.
To bypass this, we must employ2[2]. The extreme steric bulk of the ligand forces the rapid reductive elimination of the hindered product, while its electron-rich nature3[3] against deactivation by the pyridine nitrogen. A strong base (NaOtBu) is essential to deprotonate the weakly acidic coordinated amine.
Validated Protocol: Pd-Catalyzed Arylation
Preparation: In an oven-dried Schlenk flask under N₂, add 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 mmol, 181.6 mg), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BrettPhos (0.04 mmol, 21.5 mg), and NaOtBu (1.5 mmol, 144 mg).
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Self-Validation Checkpoints:
TLC: Check against starting material (Hexanes:EtOAc 3:1). The product should appear as a new, highly UV-active spot.
LC-MS: Confirm the [M+H]⁺ peak corresponding to the exact mass of the coupled product.
¹H NMR (CDCl₃): The disappearance of the broad -NH₂ singlet (~4.5 ppm) and the appearance of a new, downfield -NH singlet (6.0–7.5 ppm) confirms mono-arylation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing bulky ligands to overcome steric hindrance.
Converting the amine to a halide or phenol via a diazonium intermediate is a powerful functionalization route. However, standard aqueous diazotization (NaNO₂/HCl) fails because the amine's extremely low pKa prevents protonation in water. By switching to non-aqueous conditions using an alkyl nitrite (e.g., tert-butyl nitrite) and a copper(II) halide in a polar aprotic solvent, the reaction proceeds via a4[4].
Validated Protocol: Conversion to C5-Bromide
Preparation: Dissolve CuBr₂ (1.2 mmol, 268 mg) in anhydrous acetonitrile (5 mL) in a round-bottom flask. Purge with N₂ and cool to 0 °C using an ice bath.
Nitrite Addition: Add tert-butyl nitrite (t-BuONO, 1.5 mmol, 178 µL) dropwise. Let stir for 10 minutes.
Reaction: Remove the ice bath and warm the reaction to 60 °C for 2 hours. Continuous nitrogen gas evolution should be observed.
Workup: Cool to room temperature. Quench with 1M aqueous HCl (10 mL) to destroy excess copper complexes. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation Checkpoints:
LC-MS: The [M+H]⁺ peak for the starting material (m/z 182) will disappear, replaced by the bromo-product (m/z 245/247). This will show a highly characteristic complex isotopic pattern due to the presence of both Bromine (1:1) and Chlorine (3:1) isotopes.
¹H NMR: Complete disappearance of the -NH₂ protons (~4.5 ppm).
Caption: Step-by-step workflow for the non-aqueous diazotization and subsequent bromination.
Strategy 3: Acylation via Base-Promoted Deprotonation
Causality & Rationale
Standard acylation using an acid chloride and a mild base like triethylamine (TEA) relies on the amine acting as a nucleophile. Due to severe electronic deactivation, this specific amine will not attack the acylium ion. To force the reaction, the amine must be quantitatively deprotonated prior to electrophile addition using a strong base (NaH). This generates a highly reactive, localized amide anion that rapidly attacks the acyl electrophile despite the steric hindrance.
Validated Protocol: N-Acylation
Preparation: In a flame-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (4 mL). Cool to 0 °C.
Deprotonation: Add a solution of the aminopyridine (1.0 mmol, 181.6 mg) in THF (2 mL) dropwise. Stir at 0 °C for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Add the desired acid chloride (1.2 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Workup: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with dichloromethane (3 x 10 mL). Dry over MgSO₄ and concentrate.
Self-Validation Checkpoints:
IR Spectroscopy: Appearance of a strong, sharp amide carbonyl stretch (~1650-1680 cm⁻¹).
¹H NMR: The remaining -NH proton will be highly deshielded, typically appearing >8.0 ppm due to the anisotropic effect of the adjacent carbonyl group.
Quantitative Data Summary
The following table summarizes the expected outcomes and analytical markers for the three functionalization strategies:
Functionalization Strategy
Key Reagents & Catalysts
Typical Yield Range
Primary Analytical Marker (Validation)
Buchwald-Hartwig Coupling
Pd₂(dba)₃, BrettPhos, NaOtBu
65 - 85%
LC-MS: [M+H]⁺ of coupled productNMR: -NH shift to 6.0-7.5 ppm
Non-Aqueous Diazotization
t-BuONO, CuBr₂, MeCN
70 - 90%
LC-MS: Characteristic Br/Cl isotope patternNMR: Complete loss of -NH₂ signal
Scale-Up and Industrial Synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile: An Application and Protocol Guide
Introduction 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring amino, chloro, and cyano groups, makes it a versatile building block for the synthesis of a wide range of complex molecules with potential biological activity. This document provides a comprehensive technical guide for the scale-up and industrial synthesis of this target molecule. The proposed synthetic route is designed to be robust, scalable, and economically viable, while also addressing critical safety and environmental considerations.
The synthesis is approached as a four-step process, commencing with the construction of the pyridine core via a Guareschi-Thorpe condensation, followed by chlorination, regioselective nitration, and concluding with the reduction of the nitro group to the desired amine. This guide offers detailed protocols for each stage, insights into process optimization, and recommendations for analytical monitoring to ensure high purity and yield of the final product.
Overall Synthetic Strategy
The industrial synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is strategically designed in four distinct stages. This approach allows for the isolation and purification of key intermediates, ensuring high quality control throughout the manufacturing process.
Caption: Overall synthetic workflow for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Part 1: Synthesis of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
The initial step involves the construction of the substituted 2-pyridone ring system through a Guareschi-Thorpe condensation. This multicomponent reaction offers an efficient and atom-economical route to the desired heterocyclic core.[1][2]
Protocol 1: Guareschi-Thorpe Pyridone Synthesis
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (kmol)
Acetylacetone
100.12
100.1
1.0
Ethyl Cyanoacetate
113.12
113.1
1.0
Ammonium Acetate
77.08
92.5
1.2
Ethanol
46.07
As required
-
Water
18.02
As required
-
Procedure:
To a suitable jacketed glass-lined reactor, charge ethanol and water in a 1:1 ratio.
Add acetylacetone and ethyl cyanoacetate to the solvent mixture with stirring.
Charge ammonium acetate to the reactor. The use of ammonium carbonate in an aqueous medium can also be an effective and green alternative.[3][4]
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours.
Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
Upon completion, cool the reaction mixture to 10-15 °C. The product is expected to precipitate from the solution.
Isolate the solid product by filtration and wash the filter cake with a cold ethanol/water mixture.
Dry the product under vacuum at 60-70 °C to a constant weight.
Causality and Optimization:
The use of a slight excess of ammonium acetate helps to drive the reaction to completion.
The reaction temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions.
The solvent system can be optimized to facilitate both the reaction and the subsequent product precipitation upon cooling.
Part 2: Chlorination of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
The conversion of the 2-pyridone to the 2-chloro derivative is a crucial activation step for subsequent functionalization. This is reliably achieved using phosphoryl chloride (POCl₃), a common and effective chlorinating agent for such transformations.[5]
Protocol 2: Chlorination with Phosphoryl Chloride
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (kmol)
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
162.17
162.2
1.0
Phosphoryl Chloride (POCl₃)
153.33
459.9
3.0
Toluene
92.14
As required
-
Procedure:
In a dry, glass-lined reactor equipped with a robust reflux condenser and a scrubber for acidic vapors, charge 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile.
Under an inert atmosphere (e.g., nitrogen), slowly add phosphoryl chloride (POCl₃) to the reactor with efficient stirring. The reaction can be exothermic.
After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 105-115 °C) and maintain for 3-5 hours.
Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
After completion, cool the reaction mixture to room temperature.
Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to ice-water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold toluene.
Dry the product under vacuum at 50-60 °C.
Causality and Optimization:
A molar excess of POCl₃ is used to ensure complete conversion of the 2-pyridone.
The reaction temperature and time are critical for the success of the reaction. Insufficient heating may lead to incomplete conversion, while prolonged heating at high temperatures can lead to by-product formation.
The quenching step is hazardous and requires careful control of temperature and addition rate.
Part 3: Nitration of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
The introduction of the amino group at the 5-position is achieved via a two-step sequence of nitration followed by reduction. The nitration of the pyridine ring is a key step that requires careful control of reaction conditions to ensure the desired regioselectivity and to manage the inherent safety risks associated with nitrating agents.[6][7]
Protocol 3: Regioselective Nitration
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (kmol)
2-Chloro-4,6-dimethylpyridine-3-carbonitrile
166.61
166.6
1.0
Concentrated Sulfuric Acid (98%)
98.08
As required
-
Fuming Nitric Acid (90%)
63.01
70.0
1.1
Procedure:
To a clean and dry reactor suitable for strong acids, charge concentrated sulfuric acid and cool to 0-5 °C.
Slowly add 2-Chloro-4,6-dimethylpyridine-3-carbonitrile to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
Once the substrate is fully dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours.
Slowly warm the reaction to room temperature and continue stirring for an additional 2-4 hours.
Monitor the reaction progress by HPLC.
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while maintaining the temperature below 20 °C.
The nitrated product will precipitate. Isolate the solid by filtration, wash with copious amounts of water, and dry under vacuum.
Causality, Safety, and Optimization:
The use of a mixed acid system (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-deficient pyridine ring.
Safety: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Strict temperature control is paramount. The addition of reagents must be slow and monitored. All personnel must be equipped with appropriate personal protective equipment (PPE).
The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring. The 5-position is the most likely site for electrophilic attack in this system.
Part 4: Reduction of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile
The final step in the synthesis is the reduction of the 5-nitro group to the target 5-amino group. This can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common on an industrial scale.[8][9]
Charge a hydrogenation reactor with 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile and ethanol.
Carefully add the 5% Pd/C catalyst.
Seal the reactor and purge with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen to 3-5 bar.
Heat the mixture to 40-50 °C with efficient stirring.
Monitor the reaction by hydrogen uptake and HPLC analysis.
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Causality and Optimization:
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
The choice of catalyst is important to avoid dehalogenation. If dehalogenation is a significant side reaction, alternative catalysts such as sulfided platinum on carbon or Raney nickel may be considered.[10]
Reaction parameters such as hydrogen pressure, temperature, and catalyst loading should be optimized for each specific scale of production.
In Vitro Assay Protocols for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Derivatives: A Guide for Drug Discovery
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives. This class of c...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives. This class of compounds, characterized by a substituted pyridine core, represents a promising scaffold in medicinal chemistry with potential applications in oncology and infectious diseases. The protocols detailed herein are designed to facilitate the screening and characterization of novel derivatives, enabling the identification of lead compounds for further development.
The pyridine nucleus is a common feature in a multitude of biologically active compounds and approved drugs.[1][2][3] Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][4][5][6] The 5-amino-3-carbonitrile substitution pattern, in particular, offers versatile opportunities for chemical modification to explore and optimize these biological activities. This guide will focus on three fundamental in vitro assays: the MTT assay for assessing cytotoxicity, the Annexin V-FITC/PI apoptosis assay for elucidating the mechanism of cell death, and the broth microdilution method for determining antimicrobial activity.
Section 1: Anticancer Activity Evaluation
The evaluation of novel chemical entities for their potential as anticancer agents is a cornerstone of oncological drug discovery. The following protocols are designed to assess the cytotoxic and apoptotic effects of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives on cancer cell lines.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Assay
Caption: A schematic overview of the MTT assay workflow.
Detailed Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Preparation and Treatment: Prepare a stock solution of the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical Cytotoxicity of Novel Pyridine Derivatives
Compound
Cell Line
Incubation Time (h)
IC50 (µM)
Derivative 1
MCF-7 (Breast)
48
12.5
Derivative 2
A549 (Lung)
48
25.3
Derivative 3
HeLa (Cervical)
48
8.7
Doxorubicin
MCF-7 (Breast)
48
0.5
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V-FITC/PI assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Workflow for Annexin V-FITC/PI Apoptosis Assay
Caption: A schematic representation of the Annexin V-FITC/PI apoptosis assay workflow.
Detailed Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat them with the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated cells as a negative control.
Cell Harvesting: After incubation, harvest the cells by trypsinization and centrifugation.
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).[12]
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[12]
Flow Cytometric Analysis: Analyze the cells immediately by flow cytometry. Use appropriate controls to set up compensation and quadrants for data analysis.[12] The populations to be identified are:
Annexin V- / PI- (Live cells)
Annexin V+ / PI- (Early apoptotic cells)
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
Annexin V- / PI+ (Necrotic cells)
Section 2: Antimicrobial Activity Evaluation
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Pyridine derivatives have shown promise in this area.[1][13] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14][15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of bacteria.[15][16]
Workflow for Broth Microdilution MIC Assay
Caption: A flowchart illustrating the broth microdilution method for MIC determination.
Detailed Protocol:
Compound Dilution: Prepare a stock solution of the 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth medium. The final volume in each well should be 50 or 100 µL.[14][16]
Inoculum Preparation: Prepare a standardized bacterial inoculum. From a fresh culture (18-24 hours old), suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[14][17]
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with an equal volume of the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Data Presentation: Hypothetical MIC Values of Novel Pyridine Derivatives
Compound
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Escherichia coli (ATCC 25922) MIC (µg/mL)
Derivative 4
8
32
Derivative 5
16
>64
Derivative 6
4
16
Ciprofloxacin
0.25
0.015
References
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Karlsruhe Institute of Technology. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]
MDPI. (2014, August 5). Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds. Retrieved from [Link]
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
Addgene. (n.d.). MTT (Assay protocol). Retrieved from [Link]
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
PubMed. (2011, May 15). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][7][8]benzothiazole motifs. Retrieved from [Link]
ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]
Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
RSC Publishing. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
ACS Publications. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
Technical Support Center: Troubleshooting 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Amino-2-chloro-4,6-dimethylpyridine-3-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7)[1]. This highly functionalized pyridine scaffold is a critical building block in drug discovery, but its synthesis requires precise control over chemoselectivity and regioselectivity.
This guide breaks down the four-step synthetic sequence—condensation, chlorination, nitration, and reduction—into a troubleshooting Q&A format, focusing on the causality behind reaction failures and providing field-proven, self-validating protocols.
I. Core Synthetic Workflow
To establish a baseline, the synthesis follows a linear four-step pathway starting from simple aliphatic precursors[2].
Figure 1: Four-step synthetic workflow for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
II. Phase 1: Pyridone Chlorination (Steps 1 & 2)
Q: During the chlorination of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile using POCl₃, my yield is stalled at <50%, and I recover significant amounts of the starting pyridone. How can I drive this to completion?
Expert Insight: The conversion of the 2-pyridone (hydroxy tautomer) to the 2-chloropyridine is a nucleophilic aromatic substitution (
SNAr
) that can be sluggish if relying solely on Phosphorus Oxychloride (
POCl3
). The causality here is the high activation energy required to form the intermediate dichlorophosphite.
Solution:
Catalytic Activation: You must add a catalytic amount of N,N-Dimethylformamide (DMF) to the
POCl3
[2]. DMF reacts with
POCl3
to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the pyridone oxygen, drastically lowering the activation energy for the subsequent nucleophilic attack by the chloride ion.
Quenching Protocol: The chlorinated product is an [3]. If the reaction mixture is quenched in warm water, the product will rapidly hydrolyze back to the pyridone. You must quench by pouring the cooled reaction mixture slowly over crushed ice while maintaining the pH around 7 using solid sodium carbonate[4].
III. Phase 2: Regioselective Nitration (Step 3)
Q: When nitrating 2-chloro-4,6-dimethylpyridine-3-carbonitrile, I observe the formation of a byproduct where the nitrile group is converted to an amide. How do I prevent this?
Expert Insight: The pyridine ring is heavily deactivated by the chloro and cyano groups, meaning nitration at the 5-position requires harsh electrophilic conditions (fuming
HNO3
/ conc.
H2SO4
). However, the C3-carbonitrile is highly susceptible to acid-catalyzed hydration, which forms a primary amide if the thermal energy exceeds the hydration activation barrier.
Solution:
Strict thermal control is non-negotiable. Dissolve the starting material in concentrated
H2SO4
and chill to 0 °C. Add the fuming nitric acid dropwise, ensuring the internal temperature never exceeds 5 °C . Once addition is complete, allow it to stir at room temperature for no more than 2 hours before quenching over ice.
IV. Phase 3: Chemoselective Nitro Reduction (Step 4)
Q: My final reduction step yields a mixture of the desired 5-amino product and a dehalogenated byproduct (5-amino-4,6-dimethylpyridine-3-carbonitrile). How can I achieve chemoselective reduction?
Expert Insight: This is the most critical bottleneck in the entire pathway. The 2-chloro substituent on this electron-deficient pyridine ring is highly "active"[3]. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will rapidly cleave the C-Cl bond (hydrodehalogenation) alongside nitro reduction[5].
Solution: You must abandon Pd/C and switch to a chemoselective reduction method. The utilizing Iron powder is highly tolerant of sensitive halogens[6]. Alternatively, if high-throughput hydrogenation is required, a specifically sulfided Platinum catalyst (
Pt(S)/C
) must be used to poison the dehalogenation pathway[5].
Quantitative Data: Reduction Condition Comparison
Catalyst / Reagent
Reaction Conditions
Nitro Reduction
Hydrodehalogenation
Overall Yield
5% Pd/C
H2
(3 bar), THF, 37°C
Complete
High (>80%)
< 15%
Iron (Fe) Powder
NH4Cl
, EtOH/
H2O
, 80°C
Complete
None (0%)
85 - 90%
3% Pt(S)/C
H2
(3 bar), THF, 37°C
Complete
Low (<3%)
92 - 95%
V. Experimental Protocol: Chemoselective Iron-Mediated Reduction
This self-validating protocol utilizes a modified Béchamp reduction to ensure 100% retention of the 2-chloro substituent while fully reducing the nitro group.
Step-by-Step Methodology:
Substrate Preparation: In a 250 mL round-bottom flask, suspend 2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile (10.0 mmol, 1.0 eq) in a 4:1 mixture of Ethanol and Deionized Water (50 mL).
Activation: Add Ammonium Chloride (
NH4Cl
) (30.0 mmol, 3.0 eq) followed by Iron (Fe) powder (325 mesh, 50.0 mmol, 5.0 eq).
Causality Note: Using
NH4Cl
instead of
HCl
provides a mild, buffered proton source that prevents the acidic hydrolysis of the sensitive C3-carbonitrile group.
Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to 80 °C under vigorous magnetic stirring for 2 to 4 hours.
Self-Validation Check: The reaction is proceeding correctly when the gray iron suspension transforms into a dense, dark brown/black iron oxide sludge.
Workup & Filtration: Once TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material, filter the hot reaction mixture through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad generously with hot Ethyl Acetate (3 × 30 mL) to extract any product trapped in the oxide matrix.
Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and evaporate to yield the pure 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile as a solid.
VI. References
Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity
Source: The Open Medicinal Chemistry Journal
URL:[Link]
Active chloro-heterocycles
Source: Thermo Fisher Scientific
URL:[Link]
Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation
Source: ResearchGate
URL:[Link]
US10604519B2 - 5,7-dihydro-pyrrolo-pyridine derivatives
Source: Google Patents
URL:
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS 6972-36-7)[1]. This highly functionalized pyridine scaffold presents a unique intersect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS 6972-36-7)[1]. This highly functionalized pyridine scaffold presents a unique intersection of steric hindrance and electronic complexity. While the C3-carbonitrile group activates the adjacent C2-chloride for oxidative addition, the unprotected C5-amino group and the C4/C6-methyl groups create significant barriers to efficient catalysis.
This guide provides causality-driven solutions, validated protocols, and mechanistic insights to help you achieve high-yielding cross-couplings.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction stalling at 20-30% conversion when using standard Pd(PPh3)4 or Pd(dppf)Cl2?A: Standard palladium catalysts are highly susceptible to catalyst poisoning by nitrogen-containing heterocycles[2]. In this specific substrate, the free C5-amino group, the C3-cyano group, and the pyridine nitrogen can all act as Lewis bases, coordinating to the unshielded palladium center and forming stable, off-cycle Pd(II) resting states[3]. Furthermore, the steric bulk from the C4 and C6 methyl groups severely restricts the spatial trajectory required for the transmetalation step when using generic, flexible ligands.
Q2: How do I prevent the free amino and cyano groups from deactivating the catalyst without using protecting groups?A: The solution lies in utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands are specifically designed to promote the formation of a highly active, mono-ligated
L1Pd(0)
species. The massive steric bulk of the dicyclohexyl or di-tert-butyl groups physically shields the palladium center, preventing the basic C5-amino and C3-cyano groups from coordinating, while still allowing the catalytic cycle to proceed[2].
Q3: My TLC shows that the boronic acid is completely consumed, but the pyridine starting material remains. What is happening?A: This is a classic diagnostic signature of protodeboronation or oxidative homocoupling of the boronic acid partner.
Causality: Protodeboronation is accelerated by high temperatures and strong bases, especially when the transmetalation step is bottlenecked by the steric hindrance of your pyridine substrate. Homocoupling occurs when oxygen contamination oxidizes the Pd(0) to Pd(II), triggering a Glaser-type dimerization of the boron species[4].
Solution: Switch to a milder base like
K3PO4
and introduce a controlled amount of water (e.g., Toluene:
H2O
10:1)[5]. Water facilitates the formation of the reactive hydroxyboronate intermediate, lowering the activation energy for transmetalation without requiring excessive heat[5]. Rigorously degas all solvents to exclude oxygen[4].
Part 2: Quantitative Data & Catalyst Selection
To aid in experimental design, the following table summarizes the expected performance of various catalyst systems when applied to highly functionalized, sterically hindered 2-chloropyridines based on established literature parameters[3],[2].
Catalyst System
Ligand Type
Base / Solvent
Expected Yield
Primary Failure Mode
Pd(PPh3)4
(5 mol%)
Monodentate
Na2CO3
/ Dioxane
< 20%
Catalyst poisoning via
NH2
coordination.
Pd(dppf)Cl2
(5 mol%)
Bidentate
K2CO3
/ DMF
30 - 45%
Slow transmetalation due to steric clash.
Pd(OAc)2
(2 mol%)
SPhos (4 mol%)
K3PO4
/ Tol:
H2O
75 - 85%
Minor protodeboronation of partner.
Pd2(dba)3
(1.5 mol%)
XPhos (3.6 mol%)
K3PO4
/ Tol:
H2O
85 - 95%
Optimal System.
Part 3: Validated Experimental Protocol
The following protocol is a self-validating system designed specifically for the Suzuki-Miyaura coupling of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile using the optimized Buchwald conditions[3],[2].
Toluene / Deionized
H2O
(10:1 ratio, 5.5 mL total)
Step-by-Step Methodology:
Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate, arylboronic acid, and
K3PO4
.
Catalyst Loading: In a glovebox or under a strict argon stream, add
Pd2(dba)3
and XPhos. Self-Validation Check: The powder mixture should appear deep purple/red due to the
Pd2(dba)3
.
Solvent Addition: Seal the tube with a septum. Evacuate and backfill with argon three times. Inject 5.0 mL of rigorously degassed anhydrous toluene, followed by 0.5 mL of degassed deionized water via syringe[3].
Reaction Execution: Replace the septum with a Teflon screw cap under positive argon pressure. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12-18 hours.
Monitoring & Diagnostics: After 4 hours, pull a 10 µL aliquot and analyze via TLC/LC-MS.
If starting material is consumed: Proceed to workup.
If starting material remains BUT boronic acid is absent: Protodeboronation is occurring. Stop the reaction, and for the next run, increase boronic acid to 2.0 equiv or drop the temperature to 85 °C.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Part 4: Visualizing the Catalytic Pathway
The diagram below illustrates the catalytic cycle, explicitly highlighting where the functional groups of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile threaten the reaction, and how the XPhos ligand neutralizes this threat.
Catalytic cycle of Suzuki coupling highlighting XPhos shielding against NH2/CN poisoning.
References
Chemical Substance Information: 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source: NextSDS
URL
Technical Support Center: Catalyst Optimization for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the cross-coupling of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the cross-coupling of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile .
This highly functionalized heterocycle presents a unique intersection of steric and electronic challenges. While the 3-cyano group strongly lowers the LUMO of the pyridine ring—making the adjacent 2-chloro position highly susceptible to oxidative addition[1]—the global steric bulk provided by the 4,6-dimethyl groups severely hinders downstream catalytic steps. Most critically, the unprotected 5-amino group acts as both a competitive nucleophile and a chelating Lewis base, leading to catalyst poisoning and unwanted dimerization if the catalytic system is not precisely tuned[2].
Mechanistic Insights & Failure Modes
To successfully couple this substrate, one must understand the causality behind catalyst failure. Traditional catalysts (e.g.,
Pd(PPh3)4
) form bis-ligated
Pd(II)
complexes that are highly prone to off-cycle coordination by the free 5-amino group. Furthermore, the high temperatures required for traditional transmetalation promote intermolecular Buchwald-Hartwig amination, where the 5-amino group of one molecule attacks the
Pd(II)
-aryl complex of another[3].
The solution lies in utilizing Buchwald-type dialkylbiaryl phosphine ligands , specifically XPhos . The immense steric bulk of the dicyclohexyl and triisopropylphenyl groups ensures the formation of a highly active, mono-ligated
Pd(0)L
complex. This bulk physically blocks the 5-amino group from coordinating to the palladium center and geometrically accelerates the reductive elimination of the desired C–C bond[4].
The table below summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of highly hindered, amino-bearing 2-chloropyridines.
Catalyst System
Ligand Topology
Temp (°C)
Primary Failure Mode
Typical Yield (%)
Pd(PPh3)4
Tetradentate (In situ)
100
Dimerization / Dehalogenation
< 20
Pd(dppf)Cl2
Bidentate
90
Catalyst Poisoning (NH
2
binding)
30 - 35
NiCl2(dppe)
Bidentate
80
Protodehalogenation
40 - 45
XPhos Pd G3
Monodentate (Bulky Biaryl)
65
None (Clean Conversion)
> 85
Troubleshooting & FAQs
Q: Why does the reaction stall at low conversion despite the highly activated 2-chloro position?A: While the 3-cyano group strongly lowers the LUMO of the pyridine ring to facilitate oxidative addition[1], the 5-amino group acts as a Lewis base. In traditional catalytic systems, the free amine coordinates to the
Pd(II)
intermediate, creating a stable, off-cycle resting state that poisons the catalyst[4]. Switching to a sterically demanding ligand like XPhos prevents this bidentate coordination.
Q: How do I prevent the formation of high-molecular-weight byproducts?A: High-molecular-weight byproducts in this context are typically dimers formed via intermolecular Buchwald-Hartwig amination, where the 5-amino group of one molecule attacks the
Pd(II)
-aryl complex of another[3]. To suppress this, lower the reaction temperature and utilize the XPhos ligand. The immense steric bulk of XPhos accelerates the reductive elimination of the desired C–C bond, outcompeting the slower C–N bond formation[4].
Q: Why is XPhos Pd G3 recommended over traditional
Pd2(dba)3
ligand mixtures?A: Traditional precatalysts like
Pd2(dba)3
require elevated temperatures to dissociate the dba ligands and form the active
Pd(0)
species, which simultaneously increases the rate of side reactions. The XPhos Pd G3 precatalyst generates the active, monoligated
Pd(0)
-XPhos complex rapidly at room temperature upon mild base activation[5][6]. This allows the cross-coupling to proceed at lower temperatures (e.g., 65 °C), preserving the integrity of the substrate[7].
Q: I am observing protodehalogenation (reduction of the C–Cl bond to C–H). How can I minimize this?A: Protodehalogenation occurs when transmetalation is too slow, allowing the
Pd(II)
intermediate to undergo direct reduction or
β
-hydride elimination (often from aliphatic amine bases or solvent). Enhance the transmetalation rate by using a biphasic solvent system (e.g., THF / aqueous
K3PO4
) to increase boronic acid solubility and its speciation into the highly reactive boronate[7].
Self-Validating System: This protocol utilizes a biphasic solvent system to maximize boronic acid speciation while maintaining the active catalyst in the organic phase, preventing protodehalogenation and suppressing amine coordination.
Step-by-Step Methodology:
Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%)[6].
Base Addition: Add finely ground, anhydrous potassium phosphate (
K3PO4
, 2.0 equiv). Causality: A mild base is crucial; strong bases like
KOtBu
can deprotonate the 5-amino group, exacerbating unwanted amination[8].
Solvent Introduction: Evacuate and backfill the vessel with Argon three times. Add a degassed mixture of Tetrahydrofuran (THF) and water (4:1 v/v) via syringe[7]. Causality: Water is essential for the rapid hydrolysis of the boronic acid to the reactive boronate species, accelerating the rate-limiting transmetalation step.
Reaction Execution: Stir the biphasic mixture vigorously at 65 °C for 2–8 hours. Monitor conversion via LC-MS.
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate and quench with saturated aqueous
NH4Cl
. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.
References
Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction
Source: Royal Society of Chemistry
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews (ACS)
URL:[Link]
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives
Source: ChemRxiv
URL:[Link]
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides
Source: PMC (NIH)
URL:[Link]
Technical Support Center: Handling & Storage Stability of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Compound Profile: 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a densely functionalized, versatile small-molecule scaffold widely utilized in pharmaceutical synthesis and drug development[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Compound Profile: 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a densely functionalized, versatile small-molecule scaffold widely utilized in pharmaceutical synthesis and drug development[1]. However, its unique structural topology—featuring an electron-deficient pyridine ring substituted with an oxidizable amine, a labile halogen, and a hydrolyzable nitrile—creates specific stability vulnerabilities. It is fundamentally incompatible with strong oxidizing agents and mineral acids[2].
This guide provides mechanistic troubleshooting, self-validating Standard Operating Procedures (SOPs), and empirical data to ensure the absolute integrity of your experimental workflows.
Part 1: Mechanistic Troubleshooting & FAQs
As a Senior Application Scientist, I frequently see researchers misdiagnose compound degradation as biological assay failure. Understanding the causality behind these chemical shifts is the first step in troubleshooting.
Q1: Why did my solid powder change from pale yellow to a dark brown over several months?
The Causality: This discoloration is the hallmark of photo-oxidation and auto-oxidation of the 5-amino group. Aromatic amines are highly susceptible to radical-mediated oxidation when exposed to ambient light and atmospheric oxygen. This process leads to oxidative coupling, forming highly conjugated, colored azo or quinone-imine polymeric species[3].
The Fix: Always store the solid powder in amber vials (to block UV/Vis light) under an inert atmosphere (Argon or Nitrogen) to deprive the system of oxygen.
Q2: My LC-MS analysis of a 1-month-old DMSO stock solution shows a new major peak at [M+H - 18 Da]. What is this impurity?
The Causality: You are observing the hydrolysis of the 2-chloro group to a 2-pyridone (2-hydroxy) derivative. The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing pyridine nitrogen and the ortho-cyano group stabilize the Meisenheimer complex intermediate during nucleophilic attack[4]. Even trace amounts of water absorbed by hygroscopic solvents like DMSO can act as a nucleophile, displacing the chloride ion.
Expert Insight: Novice analysts often expect a -18.5 Da shift based on average atomic weights ( Cl=35 .5, OH=17). However, mass spectrometry resolves monoisotopic peaks. The displacement of the primary
35Cl
isotope (34.97 Da) by a hydroxyl group (17.00 Da) results in a monoisotopic mass shift of exactly -17.97 Da . Furthermore, the characteristic 3:1 isotopic pattern of the chlorine atom will disappear in the degraded peak, definitively confirming the loss of the halogen.
Q3: Can I use acetone to wash my glassware or prepare concentrated stocks?
The Causality: Absolutely not. The primary 5-amino group acts as a nucleophile and will readily undergo condensation with ketones (like acetone) or aldehydes to form an imine (Schiff base) adduct. This will rapidly deplete your active compound concentration.
Q4: I heated my reaction in strong base, and my cyano group disappeared. Why?
The Causality: The 3-carbonitrile group is susceptible to basic or acidic hydrolysis at elevated temperatures. It will hydrate first to a primary amide (nicotinamide derivative) and, upon prolonged exposure, hydrolyze completely to a carboxylic acid[5].
Part 2: Degradation Pathways Visualization
Fig 1. Primary chemical degradation pathways of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Part 3: Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthiness in your biological or chemical assays, your handling protocol must be a self-validating system. Do not assume the compound is intact; prove it.
Step-by-Step Methodology for Stock Preparation
Temperature Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to immediately condense on the powder, driving the SNAr hydrolysis of the 2-chloro group.
Anhydrous Dissolution: Dissolve the powder using strictly anhydrous solvents (e.g., dry DMSO or DMF with
<0.01%
water content). Never use acetone or protic solvents for long-term storage.
Aliquoting: Divide the stock solution into single-use aliquots using amber glass or opaque microcentrifuge tubes. This prevents freeze-thaw cycles and limits photo-oxidation.
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 3-5 seconds to displace ambient oxygen before capping.
Validation (The Self-Validating Step): Before utilizing a stored stock solution in a critical assay, run a rapid LC-MS blank. Verify the presence of the 3:1 isotopic pattern at
m/z
182.0 / 184.0
[M+H]+
and confirm the absence of the
m/z
164.1
[M+H]+
hydrolysis peak.
Fig 2. Self-validating SOP for the preparation and long-term storage of compound stock solutions.
Part 4: Quantitative Storage Stability Data
The following table summarizes the expected shelf life and degradation risks based on environmental conditions.
Storage State
Solvent Environment
Atmosphere
Temperature
Expected Shelf Life
Primary Degradation Risk
Solid Powder
None
Argon / Nitrogen
-20°C
> 24 Months
Very Low
Solid Powder
None
Ambient Air
25°C
3 - 6 Months
Medium (Oxidation / Discoloration)
Stock Solution
Anhydrous DMSO (
<0.01%
H₂O)
Argon / Nitrogen
-20°C
6 Months
Low
Stock Solution
Standard DMSO (Hygroscopic)
Ambient Air
25°C
< 1 Week
High (SNAr Hydrolysis of 2-Cl)
Stock Solution
Acetone
N/A
Any
< 24 Hours
Critical (Imine Adduct Formation)
References
Asano, Y. "Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides". Science of Synthesis. Available at: [Link]
Iyanagi, T., et al. "Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1". Drug Metabolism and Disposition. Available at: [Link]
Solís, M., et al. "Microbial decolouration of azo dyes: A review". Process Biochemistry / ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7)
Executive Summary & Analytical Strategy
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a highly functionalized, versatile small-molecule scaffold utilized extensively as an intermediate in pharmaceutical and agrochemical synthesis [1]. Because substituted pyridines often carry the risk of becoming process-related genotoxic impurities (PGIs) in final drug substances [2], rigorous, highly sensitive analytical validation is mandatory.
As a Senior Application Scientist, I approach the validation of this molecule by first evaluating the physiochemical properties: it possesses a primary amine (-NH₂), a basic pyridine nitrogen, a rigid carbonitrile (-CN) group, and a halogen (-Cl). This specific functional group topology dictates the analytical platform. While Gas Chromatography (GC) is historically used for volatile pyridines, the polarity of the amine and the thermal lability of the cyano group make Liquid Chromatography-Mass Spectrometry (LC-MS) the superior, non-destructive choice [4].
Analytical Platform Comparison
To establish a robust validation framework, we must objectively compare the performance of available mass spectrometry platforms for this specific pyridine derivative.
Analytical Platform
Ionization Strategy
Resolution & Specificity
Matrix Effect Susceptibility
Best Application for this Compound
LC-MS/MS (Triple Quadrupole - QqQ)
ESI+ (Soft Ionization)
Unit mass; extremely high specificity via MRM transitions.
Unit mass; extensive fragmentation library available.
Low (but requires high thermal stability).
Residual solvent analysis; Not recommended here without derivatization.
Causality for Platform Selection:
We select LC-MS/MS (QqQ) operating in Electrospray Ionization positive mode (ESI+) as the gold standard for quantitative validation. The molecule's basic pyridine nitrogen (pKa ~5.2) readily accepts a proton in an acidic mobile phase, yielding a highly stable [M+H]+ precursor ion at m/z 182.05 [3]. GC-MS is rejected for quantitative impurity tracking because the primary amine induces severe peak tailing on standard non-polar GC columns unless subjected to time-consuming derivatization steps.
The following step-by-step methodology is designed as a self-validating system . Every phase of the protocol includes internal checks to ensure data integrity, preventing false positives from matrix interference or instrument drift.
Step 1: Sample Preparation & Extraction
Procedure: Dissolve the standard in a diluent of Methanol:Water (50:50, v/v) to a stock concentration of 1.0 mg/mL. Dilute to working concentrations (0.1–100 ng/mL) using the initial mobile phase conditions.
Causality: Methanol acts as a strong solubilizing agent for the hydrophobic dimethyl and chloro groups. Diluting the final injection sample in the mobile phase prevents solvent-induced peak broadening (the "solvent effect"), ensuring sharp, symmetrical peaks [2].
Step 2: Chromatographic Separation
Column: Hypersil BDS C18 (150 × 4.6 mm, 5 µm) or an equivalent heavily end-capped column.
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 20% B to 80% B over 8 minutes. Flow rate: 0.6 mL/min. Injection Volume: 10 µL.
Causality: End-capping the stationary phase is critical. Free silanols on un-capped silica will interact ionically with the basic pyridine nitrogen and the primary amine, leading to severe peak tailing [4]. Formic acid lowers the pH below the pKa of the pyridine ring, ensuring >99% protonation for maximum ESI+ sensitivity, while ammonium acetate acts as a volatile buffer to stabilize droplet surface tension during desolvation [5].
Quantifier Ion: m/z 182.1 → 147.1 (Collision Energy: 25V). Causality: Monitoring the loss of the chlorine atom (M - 35) provides a highly specific transition due to the distinctive isotopic signature of chlorine.
Qualifier Ion: m/z 182.1 → 165.1 (Collision Energy: 20V). Causality: Represents the loss of ammonia (NH₃, 17 Da) from the primary amine group.
Workflow Visualization
Caption: LC-MS/MS workflow for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile validation.
Self-Validating System Architecture
To guarantee trustworthiness, the protocol must prove its own accuracy during every run. Implement the following self-validating checks:
System Suitability Testing (SST): Before analyzing unknown samples, inject six replicates of a 10 ng/mL standard. The system validates itself only if the %RSD of the peak area is < 2.0% and the chromatographic tailing factor is ≤ 1.5. This proves the column is not degrading and the ESI source is stable.
Matrix Effect (ME) Assessment: Pyridines are notorious for ion suppression in complex matrices. Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat solvent standard[3]. An MF between 0.85 and 1.15 validates that the chosen gradient successfully separated the analyte from co-eluting matrix suppressors.
Isotopic Pattern Verification: Because the molecule contains one chlorine atom, the [M+2+H]+ isotope peak at m/z 184.1 should naturally occur at approximately 32% the intensity of the m/z 182.1 peak. Monitoring this ratio acts as an intrinsic structural confirmation tool.
References
Rasayan Journal of Chemistry. "DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES." Rasayan J. Chem.,[Link]
National Institutes of Health (PMC). "Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry." NIH PubMed Central, [Link]
National Institutes of Health (PubMed). "Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS." PubMed,[Link]
Comparative
Reproducibility of Published 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Synthesis Protocols
Executive Summary The compound 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a highly functionalized, privileged pyridine scaffold extensively utilized in the development of kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 6972-36-7) is a highly functionalized, privileged pyridine scaffold extensively utilized in the development of kinase inhibitors and GPCR modulators. The synthesis of this molecule typically follows a classical three-step sequence starting from 3-cyano-4,6-dimethyl-2-hydroxypyridine[1]. However, the critical bottleneck in reproducing published yields lies in the final step: the chemoselective reduction of the 5-nitro intermediate.
This guide objectively compares the leading published protocols for this reduction, providing bench scientists with mechanistic insights, self-validating experimental steps, and quantitative data to prevent the notorious issue of hydrodehalogenation.
Mechanistic Context: The Dehalogenation Challenge
In the precursor molecule, 2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile, the pyridine ring is highly
π
-deficient. This electron deficiency is exacerbated by the strongly electron-withdrawing 3-carbonitrile and 5-nitro groups. Consequently, the C2–Cl bond is highly activated toward nucleophilic aromatic substitution (
SNAr
) and oxidative addition[2].
When standard catalytic hydrogenation (e.g., standard Pd/C with
H2
) is employed to reduce the nitro group, the activated C-Cl bond readily undergoes hydrodehalogenation , leading to the undesired des-chloro byproduct (5-amino-4,6-dimethylpyridine-3-carbonitrile)[3]. To achieve reproducibility, the reduction protocol must be highly chemoselective, utilizing single-electron transfer (SET) mechanisms or poisoned catalysts that do not insert into the C-Cl bond[4].
Experimental Workflow Visualization
Figure 1: Three-step synthetic workflow for 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
We compared three distinct reduction strategies to evaluate their reproducibility, yield, and scalability.
Protocol A: The Classical Tin(II) Chloride (
SnCl2
) Method
Tin(II) chloride dihydrate is a traditional, mild reducing agent that operates via a SET mechanism. It is highly chemoselective for nitro groups in the presence of labile halogens.
Cons: Generates stoichiometric heavy metal waste; prone to forming intractable
Sn(OH)2
emulsions during basic workup, which severely hampers scalability.
Protocol B: The Modified Béchamp Reduction (
Fe/NH4Cl
)
The [5] utilizes zero-valent iron. In this modified protocol, ammonium chloride (
NH4Cl
) replaces the traditional hydrochloric acid.
NH4Cl
provides a mildly acidic, buffered environment (pH ~6) that activates the iron surface without risking the acid-catalyzed hydrolysis of the sensitive 3-carbonitrile group[6].
Pros: High yield; inexpensive; environmentally benign (low E-factor); excellent chemoselectivity.
Cons: Heterogeneous reaction mixture requires rigorous hot filtration to remove
Fe3O4
oxides[7].
Protocol C: Standard Catalytic Hydrogenation (
Pd/C
)
Using 10% Palladium on Carbon under a hydrogen atmosphere.
Pros: Clean reaction profile; easy workup.
Cons: Catastrophic loss of the 2-chloro group. Yields of the target molecule are typically <10%, making this method unviable without specialized, doped catalysts (e.g., Pd-Co titanate precursors)[3].
Figure 2: Chemoselectivity outcomes of different reduction protocols on the halonitroarene precursor.
Quantitative Data & Performance Comparison
The following table summarizes the experimental outcomes of the three protocols based on a standardized 10-gram scale synthesis.
Metric
Protocol A (
SnCl2
)
Protocol B (
Fe/NH4Cl
)
Protocol C (
Pd/C
)
Isolated Yield
82 - 85%
90 - 92%
< 10%
Purity (HPLC)
> 98%
> 99%
N/A (Mixture)
Hydrodehalogenation
0%
0%
> 85%
E-Factor (Waste)
High (> 25)
Low (~ 5)
Low
Scalability
Poor (Emulsions)
Excellent
N/A
Reaction Time
2 Hours
4 Hours
12 Hours
Detailed Step-by-Step Methodologies
To ensure absolute reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Tin(II) Chloride Reduction
Causality Note: The critical step here is the basic quench.
SnCl2
generates highly acidic byproducts. Neutralization with
NaHCO3
precipitates tin as
Sn(OH)2
, which must be filtered through Celite to prevent unbreakable emulsions during extraction.
Reaction: Dissolve 2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile (10.0 g, 47.3 mmol) in a 1:1 mixture of Ethyl Acetate and Ethanol (100 mL).
Addition: Add
SnCl2⋅2H2O
(53.3 g, 236.5 mmol, 5.0 eq) in portions over 15 minutes. The reaction is mildly exothermic.
Heating: Heat the mixture to 70°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (
Rf
0.6) should completely convert to a highly polar baseline spot (amine salt).
Quench (Self-Validation): Cool to 0°C. Slowly add saturated aqueous
NaHCO3
until the pH reaches 8. A thick, white gelatinous precipitate of
Sn(OH)2
will form. Do not attempt to extract directly.
Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 50 mL).
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the product as a pale yellow solid.
Causality Note: Using
NH4Cl
instead of HCl prevents the hydrolysis of the cyano group while providing enough protons to drive the catalytic cycle of the iron surface[8].
Reaction: Suspend the nitro precursor (10.0 g, 47.3 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).
Heating: Heat the vigorously stirred suspension to 80°C (reflux) for 4 hours. The mixture will turn dark brown/black as
Fe3O4
is generated[5].
Filtration (Self-Validation): While the mixture is still hot (>60°C), filter it through a pad of Celite to remove the iron oxides. Cooling before filtration will cause the product to co-precipitate with the iron sludge, drastically reducing yield. Wash the pad with hot Ethanol (2 × 30 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over
MgSO4
, and evaporate to afford the pure amine as an off-white solid.
Conclusion
For the synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, the modified Béchamp reduction (Protocol B) is objectively superior. It provides a highly chemoselective, scalable, and environmentally conscious route that completely bypasses the hydrodehalogenation pitfalls associated with standard catalytic hydrogenation, while avoiding the severe emulsion and toxicity issues of the classical
SnCl2
method.
As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile requires more than passively following a safety checklist. It demand...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile requires more than passively following a safety checklist. It demands a mechanistic understanding of the chemical’s behavior, its combustion byproducts, and its environmental persistence.
This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this compound. By understanding the causality behind these procedures, researchers and drug development professionals can ensure strict compliance with environmental regulations while safeguarding laboratory personnel.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first deconstruct the molecule's physicochemical properties and hazard classifications. The presence of specific functional groups directly dictates our operational and disposal parameters.
Mechanistic Toxicology:
The molecule features a pyridine ring substituted with a carbonitrile (-C≡N) group, an amino (-NH₂) group, and a chlorine (-Cl) atom. Upon thermal decomposition or biological metabolism, nitriles and amines can release highly toxic nitrogen oxides (NOx) or cyanides[4]. Furthermore, the chlorine atom classifies this compound as a halogenated organic waste . Improper disposal (e.g., low-temperature burning) allows chlorine radicals to recombine with organic fragments, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].
Operational Safety & Handling Protocol
Before generating waste, the handling of the pure compound must be tightly controlled to prevent exposure and contamination.
Step-by-Step Handling Methodology:
Engineering Controls: Manipulate the solid powder exclusively within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the STOT SE 3 categorized dust[1].
PPE Selection: Standard disposable nitrile gloves offer sufficient protection against the dry powder. Crucial Causality: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), you must upgrade to supported polyvinyl alcohol (PVA) or fluorinated rubber gloves, as standard nitrile will rapidly degrade upon solvent contact[6].
Anti-Static Manipulation: Use grounded, anti-static spatulas when weighing the dry powder to prevent electrostatic discharge, which could ignite suspended organic dust particles.
Waste Segregation & Containment Strategy
Mixing halogenated waste with non-halogenated streams is a critical regulatory violation that drastically increases disposal costs and facility risks.
Step-by-Step Segregation Methodology:
Stream Isolation: Designate a specific, clearly marked waste carboy exclusively for "Halogenated Organic Waste." Introducing this compound into a non-halogenated stream violates RCRA standards and severely complicates downstream thermal destruction[3].
Primary Containment: Utilize High-Density Polyethylene (HDPE) or PTFE-lined drums. Crucial Causality: Avoid unlined metal containers. Trace moisture can react with halogenated waste over time to form microscopic amounts of hydrogen chloride (HCl), leading to galvanic corrosion and eventual containment failure[6].
Regulatory Labeling: Affix a compliant EPA Hazardous Waste label detailing the exact constituents prior to adding the first drop of waste. The label must explicitly state: "Contains 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (Halogenated)."
Temporary Storage: Store the sealed container in a ventilated Flammable/Corrosive secondary containment cabinet, strictly isolated from strong oxidizers and strong bases[7].
Fig 1: Step-by-step logistical workflow for halogenated organic waste segregation and disposal.
Final Disposal: High-Temperature Incineration Logistics
Because this molecule contains a chlorinated pyridine ring, it cannot be landfilled. Landfilling halogenated organics poses severe groundwater leaching risks[5]. It must be transferred to an EPA/RCRA-permitted facility for high-temperature incineration.
Step-by-Step Incineration Methodology:
Primary Volatilization: The waste is introduced into a rotary kiln operating at ~800°C to volatilize the organic components and separate them from any inorganic ash[5].
Secondary Thermal Destruction: The volatilized gases enter a secondary combustion chamber operating above 1100°C with a residence time of >2 seconds. Crucial Causality: This extreme thermodynamic environment is strictly required to shatter the pyridine ring and prevent the recombination of chlorine radicals into dioxins[5].
Flue Gas Scrubbing: The combustion of the amino and nitrile groups generates nitrogen oxides (NOx), while the chlorine atom yields hydrogen chloride (HCl) gas[4]. The exhaust must pass through an alkaline scrubber (e.g., NaOH spray) to precipitate the chlorides, followed by a Selective Catalytic Reduction (SCR) unit to reduce NOx into inert N₂ gas before atmospheric release[4],[8].
Fig 2: Mechanistic pathway of high-temperature incineration and flue gas scrubbing.
Emergency Spill Response Workflow
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Response Methodology:
Isolation: Immediately evacuate the immediate vicinity and increase local exhaust ventilation to maximum capacity to clear potential STOT SE 3 vapors[1].
Solid Containment: Do not sweep dry powder, as this aerosolizes the active compound. Instead, use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the spill with damp, inert absorbent pads to suppress dust[6].
Liquid Containment: If the compound is spilled while in solution, encircle the spill with universal absorbent booms to prevent spreading. Apply non-combustible absorbents (e.g., diatomaceous earth or sand) to soak up the liquid[6].
Decontamination & Integration: Wash the affected surface with a mild alkaline detergent to neutralize residual traces. Deposit all cleanup materials (pads, sand, PPE) into double-bagged, sealed containers and integrate them directly into the Halogenated Organic Waste stream for incineration[6].
References
NextSDS. (n.d.). 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile — Chemical Substance Information.
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste.
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
BenchChem. (2025). Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons.
Aerosol and Air Quality Research. (2022). Impact of Case Numbers on the Emission of Pollutants from a Waste Incineration Plant.
Molaid. (n.d.). 5-Amino-2-chlor-4,6-dimethyl-nicotinonitril - CAS 6972-36-7.